molecular formula C31H30F3N7O B15610793 Chmfl-48

Chmfl-48

Cat. No.: B15610793
M. Wt: 573.6 g/mol
InChI Key: VBEHBKABUGSUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chmfl-48 is a useful research compound. Its molecular formula is C31H30F3N7O and its molecular weight is 573.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H30F3N7O

Molecular Weight

573.6 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-1-yl]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C31H30F3N7O/c1-20-3-6-26(15-28(20)41-19-25(17-37-41)24-13-21-7-8-35-29(21)36-16-24)38-30(42)22-4-5-23(27(14-22)31(32,33)34)18-40-11-9-39(2)10-12-40/h3-8,13-17,19H,9-12,18H2,1-2H3,(H,35,36)(H,38,42)

InChI Key

VBEHBKABUGSUNX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

CHMFL-48: A Potent Kinase Inhibitor for Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of a Novel BCR-ABL Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the mechanism of action of CHMFL-48, a novel, highly potent, type II kinase inhibitor. This compound has demonstrated significant efficacy against wild-type BCR-ABL and a range of imatinib-resistant mutants, including the notoriously difficult-to-treat T315I mutation, offering a promising therapeutic avenue for chronic myeloid leukemia (CML).

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the BCR-ABL kinase.[1][2] Its primary mechanism involves the potent suppression of the autophosphorylation of both wild-type and mutant forms of the BCR-ABL fusion protein.[2][3] This inhibition of the kinase's catalytic activity effectively blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells. Specifically, this compound has been shown to disrupt the phosphorylation of key signaling mediators, including the Signal Transducer and Activator of Transcription 5 (STAT5) and the CRK-like proto-oncogene (CRKL).[2][3] The interruption of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in BCR-ABL positive cells.[2][3]

Quantitative Analysis of Inhibitory Activity

This compound exhibits remarkable potency against both wild-type ABL kinase and its clinically relevant mutants. The following tables summarize the key quantitative data regarding its inhibitory and anti-proliferative activities.

Table 1: Biochemical Inhibitory Activity of this compound against ABL Kinase and its Mutants

Kinase TargetIC50 (nM)Comparative Potency
ABL wt170-fold more potent than imatinib
ABL T315I0.8Over 10,000-fold more potent than imatinib
ABL F317LData not availablePotent inhibition observed
ABL E255KData not availablePotent inhibition observed
ABL Y253FData not availablePotent inhibition observed
ABL M351TData not availablePotent inhibition observed

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from biochemical assays.[2][3]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineBCR-ABL StatusGI50 (nM)
K562Wild-typeData not available
BaF3-p210-T315IT315I mutantData not available

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Signaling Pathway Inhibition

The constitutive activation of the BCR-ABL kinase in CML drives a cascade of downstream signaling events that promote cell proliferation and survival. This compound effectively abrogates these signals. The diagram below illustrates the BCR-ABL signaling pathway and the point of intervention by this compound.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 phosphorylates CRKL CRKL BCR-ABL->CRKL phosphorylates pSTAT5 pSTAT5 Gene_Expression Gene Expression for Proliferation & Survival pSTAT5->Gene_Expression pCRKL pCRKL Proliferation_Survival_Pathways Proliferation & Survival Pathways pCRKL->Proliferation_Survival_Pathways Proliferation_Survival_Pathways->Gene_Expression This compound This compound This compound->BCR-ABL inhibits

Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Biochemical Kinase Inhibition Assay

A standard in vitro kinase assay is employed to determine the IC50 values of this compound against ABL kinase and its mutants.

Kinase_Assay_Workflow Start Start Prepare_Kinase Purified ABL Kinase (wt or mutant) Start->Prepare_Kinase Prepare_Substrate Substrate (e.g., Abltide) Start->Prepare_Substrate Prepare_Inhibitor This compound (serial dilutions) Start->Prepare_Inhibitor Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Kinase->Incubate Prepare_Substrate->Incubate Prepare_Inhibitor->Incubate Measure_Phosphorylation Quantify Substrate Phosphorylation Incubate->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Value Measure_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for Biochemical Kinase Inhibition Assay.

Methodology:

  • Purified recombinant ABL kinase (wild-type or mutant) is incubated with a specific peptide substrate (e.g., Abltide) and ATP in a reaction buffer.

  • This compound is added in a series of dilutions to determine its dose-dependent inhibitory effect.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The extent of substrate phosphorylation is quantified, typically using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

The anti-proliferative effects of this compound on CML cell lines are assessed using viability assays.

Methodology:

  • CML cells (e.g., K562, BaF3 expressing BCR-ABL constructs) are seeded in 96-well plates.

  • The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo®.

  • The GI50 (concentration for 50% growth inhibition) is determined by analyzing the dose-response curve.

Western Blot Analysis of Signaling Pathway Inhibition

To confirm the on-target effect of this compound in a cellular context, western blotting is performed to assess the phosphorylation status of BCR-ABL and its downstream targets.

Methodology:

  • CML cells are treated with this compound at various concentrations for a defined time period.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated forms of BCR-ABL (p-BCR-ABL), STAT5 (p-STAT5), and CRKL (p-CRKL), as well as antibodies for the total protein levels as loading controls.

  • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound in a living organism is evaluated using a murine xenograft model.

Methodology:

  • Immunocompromised mice are subcutaneously inoculated with CML cells (e.g., K562 or BaF3-p210-T315I).

  • Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally at various dosages and schedules.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., western blotting to confirm target inhibition).

Conclusion

This compound is a potent and selective type II kinase inhibitor with a well-defined mechanism of action against the BCR-ABL oncoprotein. Its ability to overcome resistance to existing therapies, particularly the T315I mutation, underscores its potential as a valuable therapeutic agent for chronic myeloid leukemia. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising compound.

References

Chmfl-48: A Technical Guide to its Target Identification as a Potent BCR-ABL Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and characterization of Chmfl-48, a potent, orally active inhibitor of the BCR-ABL kinase. The fusion protein BCR-ABL is the primary pathogenic driver of Chronic Myeloid Leukemia (CML). This compound has demonstrated significant efficacy against both the wild-type (wt) BCR-ABL kinase and various imatinib-resistant mutants, including the highly refractory T315I mutation.

Core Target Protein: BCR-ABL Kinase

This compound has been identified as a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is central to the pathophysiology of CML. The inhibitor targets both the wild-type and mutated forms of the ABL kinase domain, which is crucial for overcoming acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) like imatinib.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key potency metrics.

TargetAssay TypeIC50 (nM)Reference
Wild-type ABL KinaseBiochemical1[1]
T315I mutant ABL KinaseBiochemical0.8[1]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the autophosphorylation of the BCR-ABL kinase.[1] This action blocks the initiation of downstream signaling cascades that are essential for the proliferation and survival of CML cells. Key downstream signaling mediators affected by this compound include STAT5 and CRKL.[1] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in BCR-ABL positive cells.[1]

Signaling Pathway

The BCR-ABL signaling network is complex, involving multiple downstream pathways that regulate cell growth, proliferation, and survival. This compound's inhibition of BCR-ABL autophosphorylation effectively shuts down these oncogenic signals.

BCR_ABL_Signaling cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CRKL CRKL BCR_ABL->CRKL Phosphorylates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Chmfl_48 This compound Chmfl_48->BCR_ABL Inhibits Autophosphorylation Proliferation Cell Proliferation STAT5->Proliferation CRKL->Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition

BCR-ABL Signaling Pathway and Inhibition by this compound

Experimental Protocols

While a specific, detailed publication for the experimental evaluation of this compound is not publicly available, the following protocols are representative of the methodologies used for the characterization of similar CHMFL series BCR-ABL inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant ABL kinases.

Methodology:

  • Recombinant wild-type and mutant ABL kinase domains are expressed and purified.

  • The kinase reaction is initiated in a buffer containing ATP and a suitable substrate peptide.

  • This compound is added in a series of dilutions to determine its inhibitory effect.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or radiometric assay.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on BCR-ABL-dependent and independent cell lines.

Methodology:

  • Human CML cell lines (e.g., K562, MEG-01) and control cell lines are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.

Western Blot Analysis of Signaling Pathways

Objective: To confirm the inhibition of BCR-ABL and its downstream signaling pathways in cellular models.

Methodology:

  • BCR-ABL positive cells are treated with various concentrations of this compound for a short duration (e.g., 2-4 hours).

  • The cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are probed with primary antibodies specific for phosphorylated and total forms of BCR-ABL, STAT5, CRKL, and other relevant signaling proteins.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

  • CML cells are treated with this compound at concentrations around the GI50 value for 24-48 hours.

  • The cells are harvested, washed, and fixed in ethanol.

  • The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in CML cells.

Methodology:

  • Cells are treated with this compound for a specified time.

  • Apoptosis can be assessed by several methods, including:

    • Annexin V/PI Staining: Cells are stained with FITC-conjugated Annexin V and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Caspase Activity Assay: Cell lysates are incubated with a fluorogenic caspase substrate to measure the activity of executioner caspases like caspase-3 and -7.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Signaling Pathway Inhibition) Cell_Proliferation->Western_Blot PK_Studies Pharmacokinetic Studies Cell_Proliferation->PK_Studies Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis Apoptosis Assay Western_Blot->Apoptosis Xenograft_Model Xenograft Tumor Model (Efficacy Assessment) PK_Studies->Xenograft_Model

Preclinical Characterization Workflow for this compound

This guide provides a comprehensive overview of the target identification and mechanism of action of this compound. The potent and specific inhibition of the BCR-ABL kinase, including clinically relevant resistant mutants, positions this compound as a promising candidate for the treatment of Chronic Myeloid Leukemia. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential.

References

Unveiling CHMFL-ABL/KIT-155: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potent dual kinase inhibitor, CHMFL-ABL/KIT-155, reveals its significant potential in targeted cancer therapy. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, chemical characteristics, and mechanism of action.

CHMFL-ABL/KIT-155, chemically known as 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, is a novel and highly potent type II dual kinase inhibitor.[1][2][3][4] It has demonstrated significant efficacy in targeting both ABL and c-KIT kinases, making it a promising candidate for the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[2][4][5] The compound is orally active and exhibits strong anti-proliferative activities against cancer cell lines driven by BCR-ABL and c-KIT.[1][2][3][4][6]

Chemical Properties at a Glance

A summary of the key chemical and pharmacological properties of CHMFL-ABL/KIT-155 is presented below, highlighting its potent inhibitory activity against a range of kinases.

PropertyValueReference(s)
Molecular Formula C33H38F3N5O3[1]
Molecular Weight 609.68 g/mol [1]
CAS Number 2081093-21-0[1]
ABL IC50 46 nM[2][4][5]
c-KIT IC50 75 nM[2][4][5]
BLK IC50 81 nM[1][6]
LCK IC50 12 nM[1][6]
PDGFRβ IC50 80 nM[1][6]
CSF1R IC50 227 nM[1][6]
DDR1 IC50 116 nM[1][6]
DDR2 IC50 325 nM[1][6]

Synthesis of CHMFL-ABL/KIT-155

The synthesis of CHMFL-ABL/KIT-155 is a complex, multi-step process. While detailed, step-by-step experimental protocols are proprietary and typically found in the supporting information of the primary scientific literature, a general synthetic strategy can be outlined. The synthesis likely proceeds through the strategic coupling of three key molecular fragments:

  • A central substituted benzamide (B126) core.

  • A piperidin-4-yloxy moiety functionalized with a nicotinoyl group.

  • A substituted phenylamine bearing a (4-methylpiperazin-1-yl)methyl group.

The final key step in the synthesis would involve the formation of an amide bond, linking the carboxylic acid of the benzamide core with the amino group of the substituted phenylamine to yield the final CHMFL-ABL/KIT-155 molecule. For the precise and detailed experimental protocol, readers are directed to the original publication by Qiang Wang and colleagues in the Journal of Medicinal Chemistry.[1][2][3][4]

Mechanism of Action: Signaling Pathway Inhibition

CHMFL-ABL/KIT-155 exerts its therapeutic effects by inhibiting the downstream signaling pathways mediated by the BCR-ABL fusion protein and the c-KIT receptor tyrosine kinase.[2][4][5] This inhibition effectively blocks the molecular signals that promote uncontrolled cell proliferation and survival in cancer cells, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response BCR-ABL BCR-ABL Downstream_Effectors Downstream Effectors BCR-ABL->Downstream_Effectors c-KIT c-KIT c-KIT->Downstream_Effectors Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis CHMFL_ABL_KIT_155 CHMFL-ABL/KIT-155 CHMFL_ABL_KIT_155->BCR-ABL inhibition CHMFL_ABL_KIT_155->c-KIT inhibition

Caption: Inhibition of BCR-ABL and c-KIT signaling by CHMFL-ABL/KIT-155.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The inhibitory potency of CHMFL-ABL/KIT-155 against its target kinases is quantified through in vitro kinase inhibition assays. The general workflow for such an assay is depicted below. This process allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

G Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation CHMFL_ABL_KIT_155 CHMFL-ABL/KIT-155 (Inhibitor) CHMFL_ABL_KIT_155->Incubation Detection Detection Incubation->Detection IC50_Value IC50 Value Detection->IC50_Value

Caption: Workflow for determining the IC50 value of CHMFL-ABL/KIT-155.

References

Navigating the Kinome: A Technical Guide to the Selectivity Profile of CHMFL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the kinase selectivity profile of CHMFL inhibitors, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Due to the limited availability of public data for a compound specifically named "Chmfl-48," this report focuses on a well-characterized example from the same chemical family, CHMFL-ABL/KIT-155 , to illustrate the typical selectivity and methodologies employed in the characterization of CHMFL compounds.

Executive Summary

The development of targeted kinase inhibitors is a cornerstone of modern precision medicine. Understanding the selectivity profile of these inhibitors across the human kinome is paramount for predicting their efficacy and potential off-target effects. This guide details the kinase selectivity of CHMFL-ABL/KIT-155, a potent type II ABL/KIT dual kinase inhibitor, as determined by a comprehensive KINOMEscan™ assay. The methodologies for biochemical and cell-based assays are also presented to provide a complete picture of the inhibitor's characterization.

Kinase Selectivity Profile of CHMFL-ABL/KIT-155

The selectivity of CHMFL-ABL/KIT-155 was comprehensively profiled against a panel of 468 kinases and mutants using the KINOMEscan™ platform at a concentration of 1 µM. The results demonstrate a high degree of selectivity for its primary targets, ABL and c-KIT kinases. The selectivity is quantified using a selectivity score (S Score), where a lower score indicates higher selectivity.

Table 1: Biochemical Potency and Kinase Selectivity of CHMFL-ABL/KIT-155

Target KinaseIC50 (nM)KINOMEscan™ Selectivity (S Score @ 1 µM)
ABL460.03
c-KIT750.03

Data sourced from a study on the discovery of CHMFL-ABL/KIT-155 as a novel potent type II ABL/KIT dual kinase inhibitor.

The low S Score of 0.03 at a 1 µM concentration across 468 kinases underscores the remarkable selectivity of CHMFL-ABL/KIT-155, a desirable characteristic for minimizing off-target toxicities.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of selectivity data. The following sections detail the protocols for the key assays used in the characterization of CHMFL-ABL/KIT-155.

KINOMEscan™ Assay Protocol

The KINOMEscan™ technology is a competition-based affinity binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, which is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase-Ligand Interaction: A proprietary kinase-tagged phage is incubated with the test compound and an immobilized ligand.

  • Competition: The test compound and the immobilized ligand compete for binding to the kinase active site.

  • Capture: The amount of kinase that binds to the immobilized ligand is captured on a solid support.

  • Quantification: The amount of captured kinase is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: The results are reported as a percentage of the DMSO control, and a selectivity score is calculated based on the number of kinases inhibited above a certain threshold.

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_assay Competition Binding Assay cluster_detection Detection and Analysis Test_Compound Test Compound (e.g., CHMFL-ABL/KIT-155) Incubation Incubation of Kinase, Compound, and Ligand Test_Compound->Incubation Kinase_Panel Panel of 468 Kinases (Phage-tagged) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Active-site Ligand Immobilized_Ligand->Incubation Capture Capture of Kinase-Ligand Complex on Solid Support Incubation->Capture Quantification Quantification by qPCR Capture->Quantification Data_Analysis Data Analysis (Selectivity Score) Quantification->Data_Analysis

KINOMEscan™ Experimental Workflow
Biochemical Kinase Inhibition Assay (IC50 Determination)

To determine the half-maximal inhibitory concentration (IC50), enzymatic assays are performed.

Methodology:

  • Reaction Mixture: Purified recombinant kinase is incubated with the substrate (e.g., a peptide) and ATP in a reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.

  • Enzymatic Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as mobility shift assays or assays using phosphospecific antibodies.

  • IC50 Calculation: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assays

Cell-based assays are critical to assess the on-target activity of the inhibitor in a biological context.

Methodology:

  • Cell Seeding: Cancer cell lines driven by the target kinases (e.g., K562 for BCR-ABL) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).

  • GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or 50% inhibition of proliferation (IC50) is determined from the dose-response curve.

Signaling Pathways

CHMFL-ABL/KIT-155 targets the ABL and c-KIT kinases, which are key drivers in certain cancers. Understanding their signaling pathways provides context for the inhibitor's mechanism of action.

BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)

The fusion protein BCR-ABL exhibits constitutively active tyrosine kinase activity, driving the proliferation of hematopoietic cells in CML.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CHMFL CHMFL-ABL/KIT-155 CHMFL->BCR_ABL

BCR-ABL Signaling Pathway Inhibition
c-KIT Signaling Pathway in Gastrointestinal Stromal Tumors (GIST)

Mutations in the c-KIT receptor tyrosine kinase lead to its constitutive activation, promoting cell growth and survival in GIST.

cKIT_Signaling SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor (Mutated/Activated) SCF->cKIT Ligand Binding (in wild-type) RAS_RAF_MAPK RAS-RAF-MAPK Pathway cKIT->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway cKIT->PI3K_AKT STAT3 STAT3 cKIT->STAT3 Proliferation Cell Proliferation, Survival & Angiogenesis RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation CHMFL CHMFL-ABL/KIT-155 CHMFL->cKIT

Chmfl-48: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Chmfl-48, a potent kinase inhibitor. The available scientific literature primarily characterizes this compound as a highly effective inhibitor of the BCR-ABL kinase, including its wild-type form and various imatinib-resistant mutants. While the initial inquiry focused on FMS-like tyrosine kinase 3 (FLT3), current public data on the direct binding affinity and kinetics of this compound with FLT3 is limited. Therefore, this guide will focus on its well-documented activity against BCR-ABL and provide generalizable experimental protocols.

Executive Summary

This compound is an orally active kinase inhibitor with potent activity against wild-type BCR-ABL and the gatekeeper T315I mutant, a common source of resistance to first-line therapies in Chronic Myeloid Leukemia (CML).[1][2] Its mechanism of action involves the inhibition of BCR-ABL autophosphorylation, which subsequently disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data: Binding Affinity and Potency

The following tables summarize the available quantitative data for this compound's inhibitory activity against its primary target, BCR-ABL.

Table 1: Biochemical Potency of this compound Against ABL Kinase

TargetIC50 (nM)Notes
ABL wild-type (wt)1Biochemical assay.[1][2]
ABL T315I mutant0.8Biochemical assay.[1][2]

Note on FLT3 Kinase: Extensive searches for direct binding affinity (Kd) and kinetic parameters (kon, koff) of this compound specifically against FLT3 kinase did not yield quantitative data. While some multi-kinase inhibitors targeting BCR-ABL also show activity against FLT3, specific data for this compound is not publicly available at this time.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the binding affinity and cellular activity of kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Example Protocol)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of this compound mix Mix kinase and this compound; pre-incubate prep_inhibitor->mix prep_kinase Prepare kinase solution (e.g., purified ABL kinase) prep_kinase->mix prep_substrate Prepare substrate and ATP solution initiate Initiate reaction by adding substrate/ATP prep_substrate->initiate mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction incubate->stop detect Detect phosphorylation (e.g., using ADP-Glo™) stop->detect analyze Analyze data and calculate IC50 detect->analyze

Caption: Workflow of a typical biochemical kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable buffer (e.g., containing DMSO).

  • Kinase Reaction: In a 96-well plate, add the purified kinase (e.g., recombinant ABL) to each well, followed by the diluted this compound or a vehicle control.

  • Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Autophosphorylation Assay (Example Protocol)

This assay measures the ability of this compound to inhibit the autophosphorylation of its target kinase within a cellular context.

Workflow for Cellular Autophosphorylation Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis plate_cells Plate cells expressing the target kinase (e.g., K562 for BCR-ABL) treat_cells Treat cells with varying concentrations of this compound plate_cells->treat_cells incubate_cells Incubate for a specified time treat_cells->incubate_cells lyse_cells Lyse cells to release proteins incubate_cells->lyse_cells separate_proteins Separate proteins by SDS-PAGE lyse_cells->separate_proteins transfer_proteins Transfer proteins to a membrane (Western Blot) separate_proteins->transfer_proteins probe_membrane Probe with antibodies against phospho-kinase and total kinase transfer_proteins->probe_membrane detect_signal Detect signal (e.g., chemiluminescence) probe_membrane->detect_signal quantify_bands Quantify band intensities detect_signal->quantify_bands determine_inhibition Determine the extent of autophosphorylation inhibition quantify_bands->determine_inhibition

Caption: Workflow of a cellular autophosphorylation assay.

Methodology:

  • Cell Culture: Culture cells that endogenously express the target kinase (e.g., K562 cells for BCR-ABL).

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-BCR-ABL) and another antibody for the total protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the reduction in autophosphorylation at different this compound concentrations.

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

SPR is a label-free technique used to measure the kinetics of binding interactions, including the association (on-rate, ka) and dissociation (off-rate, kd) constants, from which the equilibrium dissociation constant (KD) can be calculated.

Workflow for SPR Analysis

G cluster_setup Setup cluster_binding Binding Measurement cluster_analysis Data Analysis immobilize Immobilize purified kinase (ligand) onto the sensor chip equilibrate Equilibrate the surface with running buffer immobilize->equilibrate inject Inject this compound (analyte) at various concentrations equilibrate->inject associate Monitor association phase (binding) inject->associate dissociate Inject running buffer and monitor dissociation phase associate->dissociate regenerate Regenerate the sensor surface dissociate->regenerate fit_data Fit sensorgram data to a binding model dissociate->fit_data regenerate->inject Next cycle calculate_kinetics Determine ka, kd, and KD fit_data->calculate_kinetics G cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway (especially STAT5) BCR_ABL->JAK_STAT Chmfl_48 This compound Chmfl_48->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation Differentiation Altered Differentiation JAK_STAT->Differentiation

References

The Structural Biology and Crystallography of Chmfl-48: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology and crystallography of Chmfl-48, a potent dual inhibitor of ABL and c-KIT kinases. The following sections detail the quantitative biochemical and cellular data, the experimental protocols for structural determination, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound, also known as CHMFL-ABL/KIT-155, demonstrates potent inhibition of both ABL and c-KIT kinases. Its activity has been characterized through biochemical assays and cellular proliferation studies. The compound exhibits high selectivity, a crucial feature for minimizing off-target effects in drug development.

Table 1: Biochemical Inhibitory Activity of this compound (CHMFL-ABL/KIT-155) [1][2]

Target KinaseIC50 (nM)
ABL46
c-KIT75
BLK81
CSF1R227
DDR1116
DDR2325
LCK12
PDGFRβ80

Table 2: Anti-proliferative Activity of a closely related compound, CHMFL-074 [3]

Cell LineDriven byGI50 (nM)
K562BCR-ABL56
MEG-01BCR-ABL18
KU812BCR-ABL57

Mechanism of Action and Biological Effects

CHMFL-ABL/KIT-155 acts as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase. This mode of inhibition is characterized by a distinct hinge-binding interaction, where a hydrogen bond is formed between the NH on the kinase backbone and the carbonyl oxygen of the inhibitor[1][2]. The biological consequences of this inhibition in cancer cell lines include:

  • Blockage of BCR-ABL/c-KIT mediated signaling pathways.

  • Arrest of cell cycle progression.

  • Induction of apoptosis (programmed cell death). [1][2]

Structural Biology and Crystallography

The structural basis for the inhibitory activity of the Chmfl class of compounds has been elucidated through X-ray crystallography. The crystal structure of the ABL1 kinase domain in complex with a closely related inhibitor, CHMFL-074, has been determined to a resolution of 1.53 Å (PDB ID: 5HU9)[3]. This structure reveals the key interactions that contribute to the inhibitor's potency and selectivity.

Table 3: Crystallographic Data for ABL1 in Complex with CHMFL-074 (PDB ID: 5HU9) [3]

ParameterValue
Resolution1.53 Å
R-Value Work0.186
R-Value Free0.196
Space GroupP 21 21 21
Unit Cell Dimensions (a, b, c)51.58, 86.83, 71.91 Å
Unit Cell Angles (α, β, γ)90, 90, 90 °
Experimental Protocols

The following protocols are based on the methodologies reported for the structural determination of the ABL1 kinase domain in complex with CHMFL-074[3].

Protein Expression and Purification:

  • The human ABL1 kinase domain (residues 229-512) was cloned into a pFastBac1 vector with a TEV-cleavable N-terminal His6-tag.

  • The construct was used to generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen).

  • Spodoptera frugiperda (Sf9) insect cells were infected with the recombinant baculovirus to express the ABL1 protein.

  • The cells were harvested, and the protein was purified from the cell lysate using Ni-NTA affinity chromatography.

  • The His6-tag was removed by TEV protease cleavage.

  • Further purification was achieved through size-exclusion chromatography.

Crystallization:

  • The purified ABL1 protein was concentrated to 10 mg/mL.

  • The protein was incubated with a 3-fold molar excess of CHMFL-074.

  • Crystals were grown at 4°C using the hanging drop vapor diffusion method.

  • The reservoir solution contained 0.1 M MES (pH 6.5), 25% (w/v) PEG 2000 MME, and 0.2 M sodium chloride.

Data Collection and Structure Determination:

  • Crystals were cryo-protected using the reservoir solution supplemented with 20% (v/v) glycerol (B35011) before being flash-cooled in liquid nitrogen.

  • X-ray diffraction data were collected at a synchrotron source.

  • The data were processed and scaled using appropriate software packages.

  • The structure was solved by molecular replacement using a previously determined ABL kinase structure as the search model.

  • The model was refined using iterative cycles of manual model building and computational refinement.

Visualizations

Signaling Pathways

The following diagrams illustrate the central role of ABL and c-KIT in cellular signaling and how their inhibition by this compound can impact cancer cell survival.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active) Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Chmfl48 This compound Chmfl48->BCR_ABL

Caption: BCR-ABL signaling pathway and its inhibition by this compound.

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K Ras Ras cKIT->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Differentiation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Chmfl48 This compound Chmfl48->cKIT

Caption: c-KIT signaling pathway and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the structural determination of a kinase-inhibitor complex.

Crystallography_Workflow Cloning Gene Cloning (ABL1 Kinase Domain) Expression Protein Expression (Baculovirus/Sf9 cells) Cloning->Expression Purification1 Affinity Chromatography (Ni-NTA) Expression->Purification1 Cleavage His-tag Cleavage (TEV Protease) Purification1->Cleavage Purification2 Size-Exclusion Chromatography Cleavage->Purification2 Crystallization Crystallization (with Chmfl compound) Purification2->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Molecular Replacement) DataCollection->StructureSolution Refinement Model Refinement & Validation StructureSolution->Refinement PDB PDB Deposition Refinement->PDB

Caption: Experimental workflow for kinase-inhibitor crystallography.

References

No Information Available for Chmfl-48

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Chmfl-48" has yielded no publicly available data regarding its in vitro enzymatic assays, kinase selectivity, or mechanism of action.

The search results did identify several other kinase inhibitors from the "CHMFL" series, such as CHMFL-FLT3-165, CHMFL-ABL/KIT-155, and CHMFL-074. However, none of the retrieved documents contained any mention of "this compound."

This lack of information prevents the creation of the requested in-depth technical guide. Consequently, no quantitative data is available to summarize in tables, no experimental protocols can be detailed, and no signaling pathways or experimental workflows can be visualized.

It is possible that "this compound" is a new or proprietary compound for which research has not yet been published in the public domain, or that the designation may be incorrect. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the nomenclature and consult internal or proprietary databases for the most accurate and up-to-date information.

Chmfl-48: A Technical Guide to Cell-Based Assay Development for a Potent BCR-ABL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the development of cell-based assays for the characterization of Chmfl-48, a novel type II kinase inhibitor. This compound has demonstrated significant potency against wild-type BCR-ABL and, notably, the gatekeeper T315I mutant, a common source of resistance to first and second-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). This document outlines the core methodologies for evaluating the cellular activity of this compound, including its inhibitory effects on cell proliferation, induction of apoptosis, and modulation of downstream signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values, providing a clear comparison of its potency.

Compound Assay Type Target IC50 (nM)
This compoundBiochemicalABL wt1
This compoundBiochemicalABL T315I0.8
ImatinibBiochemicalABL wt~70
ImatinibBiochemicalABL T315I>10,000
Compound Cell Line Assay Parameter Value (nM)
This compoundK562 (BCR-ABL wt)ProliferationGI50Data not available in abstracts
This compoundBa/F3 p210-T315IProliferationGI50Data not available in abstracts

Absence of specific GI50 values in the provided search results is noted. Researchers should perform cell viability assays as described in the protocols below to determine these values.

Core Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are foundational for assessing the cellular impact of kinase inhibitors like this compound.

Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • BCR-ABL positive cell lines (e.g., K562, Ba/F3 expressing BCR-ABL wt or T315I)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.

    • For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells after treatment with this compound for a specified time (e.g., 24, 48 hours).

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only stained cells should be used for compensation and gating.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound and control cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells after inhibitor treatment.

  • Washing: Wash cells with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 1 hour at 4°C.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Western Blot Analysis of BCR-ABL Downstream Signaling

This technique is used to detect the phosphorylation status of BCR-ABL and its key downstream targets, STAT5 and CRKL, to confirm target engagement by this compound.

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-phospho-CRKL, anti-CRKL, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the signal using an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes described in this guide.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 phosphorylates CRKL CRKL BCR_ABL->CRKL phosphorylates p_STAT5 p-STAT5 STAT5->p_STAT5 Gene_Expression Gene Expression (Proliferation, Survival) p_STAT5->Gene_Expression p_CRKL p-CRKL CRKL->p_CRKL p_CRKL->Gene_Expression Chmfl_48 This compound Chmfl_48->BCR_ABL inhibits

BCR-ABL Signaling Pathway and Inhibition by this compound

Cell_Based_Assay_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Cell_Culture 1. Culture BCR-ABL+ Cell Lines Compound_Treatment 2. Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Proliferation_Assay 3a. Proliferation Assay (e.g., MTT) Compound_Treatment->Proliferation_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay 3c. Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay Western_Blot 4. Western Blot for p-BCR-ABL, p-STAT5, p-CRKL Compound_Treatment->Western_Blot Data_Analysis 5. Determine GI50, % Apoptosis, Cell Cycle Distribution Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental Workflow for this compound Characterization

Logical_Relationship_Chmfl48_Effects Chmfl_48 This compound Treatment Inhibition Inhibition of BCR-ABL Kinase Activity Chmfl_48->Inhibition Downstream_Inhibition Decreased Phosphorylation of STAT5 and CRKL Inhibition->Downstream_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Downstream_Inhibition->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Logical Flow of this compound's Cellular Effects

A Technical Guide to the Effects of Novel Kinase Inhibitors on Cancer Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the mechanisms of action of novel kinase inhibitors, with a focus on their effects on critical cancer cell signaling pathways. While specific data for "Chmfl-48" is not publicly available, this document will utilize closely related and well-characterized compounds from the "CHMFL" series of inhibitors, specifically targeting FMS-like tyrosine kinase 3 (FLT3), and the IRAK-4 inhibitor CA-4948, as illustrative examples. These compounds serve as excellent models for understanding how targeted kinase inhibition can disrupt oncogenic signaling and provide therapeutic benefits in various cancers.

This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and kinase inhibitor research.

Core Concepts in Kinase Inhibition for Cancer Therapy

Protein kinases are crucial regulators of a wide array of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a significant class of anti-cancer drugs, with over 80 approved by the FDA.[1] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and inhibiting aberrant signaling.[1]

Featured Kinase Inhibitors and Their Targets

This guide will focus on the following representative kinase inhibitors to illustrate their effects on cancer cell signaling:

  • CHMFL-FLT3-362 and CHMFL-FLT3-165: These are novel, highly potent inhibitors of FLT3, particularly targeting the internal tandem duplication (ITD) mutation (FLT3-ITD), a common driver of Acute Myeloid Leukemia (AML).[3]

  • CA-4948: A potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways often co-opted by cancer cells.[4][5]

Quantitative Data on Inhibitor Potency and Efficacy

The following tables summarize the available quantitative data for the featured kinase inhibitors, providing insights into their potency and efficacy in various experimental models.

Table 1: Biochemical and Cellular Potency of CHMFL-FLT3 Inhibitors

CompoundTargetBiochemical IC50 (nM)Cellular GI50 (nM)Selectivity vs. c-KITReference
CHMFL-FLT3-165 FLT3-wt12<100 (in BaF3 cells)>20-fold
FLT3-ITD4
CHMFL-FLT3-362 FLT3-ITDNot SpecifiedNot SpecifiedHigh[3]
FLT3-wtNot Specified30-fold less potent vs. ITD[3]

Table 2: In Vivo Efficacy of CHMFL-FLT3-362 in AML Xenograft Model

DosageTumor Growth Inhibition (TGI)Animal ModelReference
150 mg/kg/day95%Subcutaneous MV4-11 xenograft[3]

Table 3: Efficacy of CA-4948 in Cancer Models

Cancer TypeModelEffectReference
Primary CNS Lymphoma (PCNSL)Patient-Derived Xenograft (PDX)Single-agent activity[6]
Melanoma Brain Metastases (MBM)Murine modelsSingle-agent activity[6]
Diffuse Large B-cell Lymphoma (DLBCL)PDX modelsAnti-tumor activity[5]

Signaling Pathways Targeted by Featured Inhibitors

The FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, associated with a poor prognosis.[7] The most frequent mutation is an internal tandem duplication (FLT3-ITD) in the juxtamembrane domain, which leads to constitutive activation of the kinase.[3][8] This results in the uncontrolled proliferation and survival of leukemia cells through downstream pathways such as RAS/MAPK and PI3K/AKT.[1][9]

CHMFL-FLT3 inhibitors, like CHMFL-FLT3-165 and CHMFL-FLT3-362, are designed to specifically target this constitutively active FLT3-ITD, thereby inhibiting downstream signaling and inducing apoptosis in AML cells.[3] A significant challenge in FLT3 inhibitor development is overcoming resistance mutations, such as the "gatekeeper" mutation F691L.[7][8] Some novel inhibitors show efficacy against such resistant mutants.[7][10]

FLT3_Signaling_Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CHMFL_Inhibitor CHMFL-FLT3 Inhibitors CHMFL_Inhibitor->FLT3 IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK-4 MYD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammation Pro-inflammatory Cytokines & Survival NFkB->Inflammation CA4948 CA-4948 CA4948->IRAK4 Experimental_Workflow Discovery Compound Discovery & Synthesis Biochem Biochemical Assays (e.g., TR-FRET) Discovery->Biochem Potency & Selectivity Cellular Cell-Based Assays (e.g., MTT, Western Blot) Biochem->Cellular Cellular Efficacy InVivo In Vivo Models (e.g., Xenografts) Cellular->InVivo In Vivo Efficacy Tox Toxicity & PK/PD Studies InVivo->Tox Safety & Pharmacokinetics Clinical Clinical Trials Tox->Clinical Candidate Selection

References

Methodological & Application

Application Notes and Protocols for CHMFL-ABL/KIT-155 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-ABL/KIT-155 is a novel, highly potent, type II dual kinase inhibitor targeting both ABL and c-KIT kinases.[1] Its mechanism of action involves the blockage of signaling pathways mediated by these kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cell lines where these pathways are dysregulated.[1] These application notes provide detailed protocols for the treatment of cell cultures with CHMFL-ABL/KIT-155 and subsequent analysis of its effects on cell viability and target kinase activity.

Mechanism of Action

CHMFL-ABL/KIT-155 functions as a type II kinase inhibitor, binding to the inactive conformation of ABL and c-KIT kinases. This binding event prevents the conformational change required for kinase activation, thereby inhibiting downstream signaling. The primary signaling pathways affected are the BCR-ABL and c-KIT mediated pathways, which are critical for the proliferation and survival of certain cancer cells, such as those found in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1] Inhibition of these pathways by CHMFL-ABL/KIT-155 leads to a reduction in the phosphorylation of downstream effector proteins, ultimately resulting in cell cycle arrest and apoptosis.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-KIT c-KIT Downstream Effectors Downstream Effectors c-KIT->Downstream Effectors Phosphorylation BCR-ABL BCR-ABL BCR-ABL->Downstream Effectors Phosphorylation Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival CHMFL-ABL/KIT-155 CHMFL-ABL/KIT-155 CHMFL-ABL/KIT-155->c-KIT Inhibits CHMFL-ABL/KIT-155->BCR-ABL Inhibits Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis

Caption: Signaling pathway inhibited by CHMFL-ABL/KIT-155.

Data Presentation

The following table summarizes the inhibitory activity of CHMFL-ABL/KIT-155 against its target kinases and its anti-proliferative effects on relevant cancer cell lines.

Target/Cell LineAssay TypeIC50 Value
ABL KinaseBiochemical Assay46 nM[1]
c-KIT KinaseBiochemical Assay75 nM[1]
K562 (CML)Cell ProliferationData not available
GIST-T1 (GIST)Cell ProliferationData not available

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of CHMFL-ABL/KIT-155 on the viability of adherent or suspension cells.

Materials:

  • CHMFL-ABL/KIT-155 (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of CHMFL-ABL/KIT-155 in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of CHMFL-ABL/KIT-155 used.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2][3]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

G A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with CHMFL-ABL/KIT-155 B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance at 570nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blotting

This protocol is for analyzing the phosphorylation status of ABL, c-KIT, and their downstream targets in response to CHMFL-ABL/KIT-155 treatment.

Materials:

  • Cells treated with CHMFL-ABL/KIT-155

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ABL, anti-ABL, anti-phospho-c-KIT, anti-c-KIT, and antibodies for downstream targets)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., film or digital imager)

Procedure:

  • Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5][6]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]

  • Washing: Wash the membrane six times with TBST for 5 minutes each.[5][6]

  • Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[4][5][6]

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Caption: Western blotting experimental workflow.

Protocol 3: In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of CHMFL-ABL/KIT-155 on the enzymatic activity of ABL and c-KIT kinases. A variety of formats can be used, including radiometric, fluorescence-based, or luminescence-based assays.[7] The following is a general protocol for a fluorescence-based assay.

Materials:

  • Recombinant ABL or c-KIT kinase

  • Kinase buffer

  • ATP

  • Specific substrate peptide

  • CHMFL-ABL/KIT-155

  • Detection reagent (e.g., phosphospecific antibody conjugated to a fluorophore)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate, and varying concentrations of CHMFL-ABL/KIT-155 in the kinase buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined amount of time.

  • Stop Reaction: Stop the reaction by adding EDTA.

  • Detection: Add the detection reagent (e.g., a europium-labeled anti-phospho-antibody and an Alexa Fluor® 647-labeled tracer for a LanthaScreen® assay) and incubate to allow for binding.[8]

  • Fluorescence Measurement: Measure the fluorescence signal (e.g., FRET) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of CHMFL-ABL/KIT-155 and determine the IC50 value.

G A Combine Kinase, Substrate, & Inhibitor B Add ATP to Initiate Reaction A->B C Incubate B->C D Stop Reaction with EDTA C->D E Add Detection Reagent D->E F Measure Fluorescence E->F

Caption: General workflow for an in vitro kinase assay.

References

Application Notes and Protocols for Chmfl-48 Dosage in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific in vivo dosage and administration of Chmfl-48 in mouse models is limited. The following application notes and protocols are based on data from related CHMFL (Hefei Institutes of Physical Science) kinase inhibitors, such as CHMFL-KIT-110 and CHMFL-074. Researchers should consider this information as a starting point and conduct dose-finding and toxicity studies for this compound.

Introduction

This compound is a novel small molecule kinase inhibitor developed for potential therapeutic applications. Preclinical evaluation in in vivo mouse models is a critical step to determine its efficacy, pharmacokinetics, and safety profile. These notes provide a comprehensive guide for researchers on designing and executing in vivo studies with this compound, with a focus on dosage and administration protocols derived from analogous compounds.

Data Presentation: In Vivo Efficacy of Related CHMFL Kinase Inhibitors

The following table summarizes the in vivo dosage and efficacy data from published studies on CHMFL kinase inhibitors that are structurally or functionally related to this compound. This data can inform the initial dose selection for this compound studies.

Compound NameMouse ModelCell LineAdministration RouteDosageTreatment DurationTumor Growth Inhibition (TGI)Reference
CHMFL-KIT-110 Nude Mice (Xenograft)GIST-882Oral Gavage10, 30, 100 mg/kg/day28 daysDose-dependent[1]
CHMFL-KIT-110 Nude Mice (Xenograft)GIST-T1Oral Gavage25 mg/kg bid28 days86.35%[1]
CHMFL-074 Nude Mice (Xenograft)K562Oral Gavage25, 50, 100 mg/kg/day12 daysDose-dependent (65% at 100 mg/kg/day)

Experimental Protocols

Animal Models

Immunocompromised mouse strains such as BALB/c nude mice or NOD-SCID mice are commonly used for establishing xenograft models with human cancer cell lines. The choice of the mouse strain should be appropriate for the specific cell line being used. Animal care and experimental procedures should adhere to institutional and national guidelines.

Xenograft Tumor Model Establishment
  • Cell Culture: Culture the desired human cancer cell line under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Formulation and Administration of this compound
  • Formulation: Based on related compounds, this compound is likely to be formulated for oral administration. A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in a mixture of solvents like polyethylene (B3416737) glycol (PEG) and saline. The formulation should be optimized to ensure stability and bioavailability.

  • Administration Route: Oral gavage is a common and effective route for administering small molecule inhibitors in mice.

  • Dosing Schedule: A once-daily (qd) or twice-daily (bid) dosing schedule is typical. The frequency will depend on the pharmacokinetic properties of this compound.

Protocol for Oral Gavage:

  • Prepare the this compound formulation at the desired concentration.

  • Accurately weigh each mouse to determine the correct volume of the formulation to be administered.

  • Gently restrain the mouse and use a proper-sized gavage needle to deliver the formulation directly into the stomach.

  • Administer the vehicle alone to the control group.

  • Monitor the mice for any signs of toxicity or distress after administration.

Efficacy Assessment
  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days throughout the study.

  • Body Weight: Monitor the body weight of the mice as an indicator of general health and potential toxicity.

  • Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis such as histopathology, immunohistochemistry, or Western blotting to assess target engagement and downstream signaling effects.

Visualization of Key Processes

Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Kinase Target Kinase RTK->Kinase Chmfl48 This compound Chmfl48->Kinase Substrate Downstream Substrate Kinase->Substrate Signaling Proliferation & Survival Signaling Substrate->Signaling Gene Gene Expression Signaling->Gene

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

G start Start cell_culture Cancer Cell Culture start->cell_culture cell_prep Cell Preparation for Injection cell_culture->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound / Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint Predefined endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end G cluster_dose Dosage cluster_effect Biological Effect cluster_toxicity Toxicity low_dose Low Dose low_tgi Low Tumor Growth Inhibition low_dose->low_tgi no_tox No/Low Toxicity low_dose->no_tox med_dose Medium Dose med_tgi Moderate Tumor Growth Inhibition med_dose->med_tgi med_dose->no_tox high_dose High Dose high_tgi High Tumor Growth Inhibition high_dose->high_tgi potential_tox Potential Toxicity high_dose->potential_tox

References

Application Notes and Protocols for Chmfl-48 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Chmfl-48 and its analogs in preclinical animal studies, primarily focusing on oral and intravenous routes. The information is compiled from published research on closely related Chmfl compounds, offering a foundational guide for investigators.

Data Presentation: Quantitative Administration Parameters

The following tables summarize key quantitative data from animal studies involving this compound analogs. This information is crucial for designing pharmacokinetic and efficacy studies.

Table 1: Oral Administration Data for Chmfl Analogs in Rodent Models

CompoundAnimal ModelDosageVehicleBioavailabilityStudy Type
CHMFL-ABL-053K562 Xenograft (Mouse)50 mg/kg/dayNot Specified24% (in rats)Efficacy
CHMFL-KIT-110GIST-T1 Xenograft (Mouse)25 mg/kg bidSolid Dispersion10.91% (as HYGT-110)Efficacy & PK/PD
CHMFL-KIT-110GIST-882 Xenograft (Mouse)10, 30, and 100 mg/kg/daySolid DispersionNot SpecifiedEfficacy
G7883 (Model Compound)Mouse25 and 250 mg/kg0.6% Methylcellulose (B11928114), 0.2% Tween80 in waterLowPharmacokinetics

Table 2: Intravenous Administration Data for a Model Compound

CompoundAnimal ModelDosageVehicleStudy Type
G7883 (Model Compound)Mouse (iPRECIO pump)0.8 mg/kg/h20% DMSO, 80% PEG400Pharmacokinetics

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is a standard method for delivering precise doses of this compound orally.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose and 1% Tween 80 in sterile water)

  • Sterile syringes (1 ml)

  • Oral gavage needles (18-20 gauge for mice, with a rounded tip)[1]

  • Animal scale

  • 70% ethanol (B145695)

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[2]

    • Allow mice to acclimate to the procedure room to minimize stress.

  • Formulation Preparation:

    • Prepare the this compound formulation in the chosen vehicle. Ensure the compound is uniformly suspended or dissolved. Sonication may be required for poorly soluble compounds. A common vehicle for oral dosing of hydrophobic molecules is an aqueous solution containing a suspending agent like carboxymethyl cellulose (B213188) (CMC) or methylcellulose, and a surfactant like Tween 80.[3][4]

  • Administration:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head. The head and body should be in a straight line.[5]

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[1][5]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1][2]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[5]

    • Once the needle is in the esophagus to the predetermined depth, administer the formulation slowly and steadily.[2]

    • Withdraw the needle gently in the same direction it was inserted.[1]

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[1][2]

Protocol 2: Intravenous (Tail Vein) Injection in Mice

This protocol is suitable for pharmacokinetic studies requiring direct entry of this compound into the systemic circulation.

Materials:

  • This compound compound

  • Sterile vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and PEG400)[6]

  • Sterile syringes (0.5-1 ml)

  • Sterile needles (27-30 gauge)[7][8]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Animal and Formulation Preparation:

    • Weigh the mouse to calculate the injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[7]

    • Prepare the this compound solution in a sterile, pyrogen-free vehicle. Ensure the compound is fully dissolved.

    • Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[8]

  • Administration:

    • Place the mouse in a restraining device.

    • Wipe the tail with 70% ethanol to clean the injection site and improve vein visualization.

    • Locate one of the lateral tail veins.

    • With the needle bevel facing up, insert the needle parallel to the vein at a shallow angle.[7][8] A successful insertion may result in a small flash of blood in the needle hub.[8]

    • Slowly inject the solution. There should be no resistance. If a bleb forms under the skin, the needle is not in the vein and should be withdrawn.[7]

    • If the first attempt is unsuccessful, move to a more proximal site on the same vein or use the other lateral tail vein. A maximum of two attempts per vein is recommended.[7]

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[7]

    • Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathways

This compound and its analogs are potent kinase inhibitors targeting pathways such as BCR-ABL and c-KIT, which are crucial in certain cancers.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Chmfl48 This compound Chmfl48->BCR_ABL Inhibits

Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.

cKIT_Signaling_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds & Activates PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Chmfl48 This compound Chmfl48->cKIT Inhibits

Caption: c-KIT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Xenograft_Workflow CellCulture Tumor Cell Culture (e.g., K562, GIST-T1) Implantation Subcutaneous/ Orthotopic Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment This compound Administration (Oral/IV) TumorGrowth->Treatment Endpoint Endpoint Analysis (Tumor Volume, PK/PD) Treatment->Endpoint

Caption: General workflow for a xenograft model study with this compound.

References

Dissolving Chmfl-48 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Chmfl-48, a potent, orally active inhibitor of BCR-ABL kinase. These guidelines are intended to assist researchers in preparing this compound for various experimental applications, including in vitro kinase assays, cell-based assays, and in vivo studies.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor targeting wild-type BCR-ABL and its various imatinib-resistant mutants. To ensure accurate and reproducible experimental results, proper dissolution and handling are critical. The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityConcentrationSource
Dimethyl Sulfoxide (DMSO)Soluble≥ 10 mMVendor Data
EthanolInformation Not Available--
WaterInformation Not Available--
PEG300, Tween-80, SalineUsed as a vehicle for in vivo studies5 mg/mLLu T, et al., 2021

Note: It is highly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Stock Solution Preparation and Storage

1. Preparation of a 10 mM DMSO Stock Solution:

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated precision balance

    • Vortex mixer

  • Protocol:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 573.61 g/mol ), weigh out 5.7361 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

2. Storage of Stock Solutions:

  • Store the DMSO stock solution at -20°C for short-term storage (up to 1-2 months).

  • For long-term storage, it is recommended to store the aliquots at -80°C.

  • Protect the stock solution from light.

Experimental Protocols

In Vitro Kinase Assays

For in vitro kinase assays, the this compound DMSO stock solution is typically diluted to the desired final concentration in the kinase assay buffer.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

    • Further dilute the intermediate solutions into the final kinase assay buffer to achieve the desired working concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent effects on enzyme activity.

Cell-Based Assays

For cell-based assays, it is crucial to determine the optimal working concentration through dose-response experiments.

  • Working Solution Preparation:

    • Prepare a series of dilutions of the 10 mM this compound DMSO stock solution in cell culture medium.

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.5%). A vehicle control (medium with the same percentage of DMSO) should always be included in the experiment.

In Vivo Animal Studies

For in vivo studies in murine models, this compound has been administered orally. The following formulation has been reported:

  • Vehicle Composition:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween-80

    • 60% Saline

  • Preparation of Dosing Solution (Example for a 5 mg/mL solution):

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and vortex until the solution is clear.

    • Add Tween-80 and vortex to mix.

    • Add saline to the final volume and vortex thoroughly to ensure a homogenous suspension.

    • The dosing solution should be prepared fresh daily.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Assay Preparation cluster_invivo In Vivo Formulation Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Precision Balance Vortex/Warm Vortex/Warm Add DMSO->Vortex/Warm Anhydrous Aliquot Aliquot Vortex/Warm->Aliquot Complete Dissolution Store at -80°C Store at -80°C Aliquot->Store at -80°C Single-use Stock Solution Stock Solution Serial Dilution (DMSO) Serial Dilution (DMSO) Stock Solution->Serial Dilution (DMSO) 10 mM Dilute in Assay Buffer Dilute in Assay Buffer Serial Dilution (DMSO)->Dilute in Assay Buffer Intermediate Stocks Final Working Solution Final Working Solution Dilute in Assay Buffer->Final Working Solution ≤ 1% DMSO Dissolve in DMSO Dissolve in DMSO Add PEG300 Add PEG300 Dissolve in DMSO->Add PEG300 Add Tween-80 Add Tween-80 Add PEG300->Add Tween-80 Add Saline Add Saline Add Tween-80->Add Saline Administer Orally Administer Orally Add Saline->Administer Orally Fresh Daily

Caption: Workflow for the preparation of this compound solutions for experimental use.

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Cell Adhesion BCR_ABL->Adhesion Chmfl_48 This compound Chmfl_48->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

Application Notes: Chmfl-48 for Immunoprecipitation of BCR-ABL Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Chmfl-48 is an orally active and potent inhibitor of the BCR-ABL fusion kinase.[1] It has demonstrated efficacy against both the wild-type BCR-ABL kinase and various imatinib-resistant mutations, making it a valuable tool for studying the signaling pathways and protein interactions associated with Chronic Myeloid Leukemia (CML). Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (antigen) out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Co-immunoprecipitation (Co-IP) is a variation of this technique used to study protein-protein interactions.

These application notes provide a detailed protocol for the immunoprecipitation of the BCR-ABL kinase from cell lysates, which can be used to study the effects of this compound on BCR-ABL and its interacting partners. The protocol is intended for researchers, scientists, and drug development professionals investigating BCR-ABL-driven signaling and the mechanism of action of novel inhibitors like this compound.

Data Presentation

The following table presents illustrative quantitative data from a hypothetical experiment designed to measure the effect of this compound on the immunoprecipitation of BCR-ABL and its association with a downstream substrate.

Experimental Condition Total BCR-ABL in Lysate (Relative Units) Immunoprecipitated BCR-ABL (Relative Units) Co-Immunoprecipitated Substrate (Relative Units)
Vehicle Control (DMSO)1008575
This compound (100 nM)1008230
This compound (500 nM)1008815
Non-specific IgG Control10052

Note: The data above are for illustrative purposes only and do not represent actual experimental results.

Signaling Pathway Diagram

The diagram below illustrates the simplified BCR-ABL signaling pathway. BCR-ABL is a constitutively active tyrosine kinase that activates numerous downstream pathways, leading to increased cell proliferation and survival. This compound inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.

BCR_ABL_Pathway BCR_ABL BCR-ABL RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Chmfl48 This compound Chmfl48->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Immunoprecipitation of BCR-ABL Kinase

This protocol describes the immunoprecipitation of BCR-ABL from cultured cells treated with this compound or a vehicle control.

Materials:

  • K562 cells (or other BCR-ABL positive cell line)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • Anti-BCR-ABL antibody

  • Normal rabbit or mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE sample buffer

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Treatment: Culture K562 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with the desired concentration of this compound or DMSO for the specified time.

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay. Adjust the concentration to 1-2 mg/mL with lysis buffer.

  • Immunoprecipitation:

    • To 500 µg of cell lysate, add 2-5 µg of anti-BCR-ABL antibody or isotype control IgG.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 20-30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1 hour at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 500 µL of ice-cold lysis buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein.

    • Pellet the beads with a magnetic stand and collect the supernatant for analysis by Western blotting.

Experimental Workflow Diagram

The following diagram outlines the key steps in the immunoprecipitation protocol.

IP_Workflow A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D Incubation with Anti-BCR-ABL Antibody C->D E Addition of Protein A/G Beads D->E F Washing Steps E->F G Elution F->G H Western Blot Analysis G->H

Caption: Workflow for immunoprecipitation of BCR-ABL kinase.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with CHMFL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CHMFL series inhibitors, a class of potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors, to investigate mechanisms of drug resistance in Acute Myeloid Leukemia (AML). The CHMFL compounds, developed at the High Magnetic Field Laboratory of the Chinese Academy of Sciences, have demonstrated significant efficacy against both wild-type and mutated forms of FLT3, including those conferring resistance to other therapies.

Introduction to FLT3 and Drug Resistance in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and lead to constitutive activation of the kinase.[2] This aberrant signaling drives uncontrolled cell proliferation and survival, making FLT3 a key therapeutic target.[1][3]

Despite the development of several FLT3 inhibitors, drug resistance remains a significant clinical challenge. Resistance can arise through secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways that render the cells independent of FLT3 signaling.[4][5] The CHMFL series of inhibitors, including compounds like CHMFL-FLT3-122, have been designed to overcome some of these resistance mechanisms.[3]

CHMFL-FLT3-122: A Tool for Studying Drug Resistance

CHMFL-FLT3-122 is a potent and selective, orally active FLT3 kinase inhibitor.[3] It exhibits high selectivity for FLT3 over other kinases like BTK and c-KIT, which is advantageous for minimizing off-target effects.[3] Its ability to inhibit various forms of FLT3 makes it an excellent tool for elucidating the molecular mechanisms of both sensitivity and resistance to FLT3-targeted therapies.

Quantitative Data for CHMFL-FLT3-122

The following table summarizes the inhibitory activity of CHMFL-FLT3-122 against various kinases.

Target KinaseIC50 (nM)Reference
FLT340[3]
BTK421[3]
c-KIT559[3]

Experimental Protocols

Cell Viability Assay to Determine Drug Sensitivity

This protocol is designed to assess the cytotoxic effects of a CHMFL inhibitor on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • CHMFL inhibitor (e.g., CHMFL-FLT3-122) dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader capable of measuring luminescence

Protocol:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the CHMFL inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted inhibitor to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Measurement cluster_4 Analysis a Seed AML cells in 96-well plate b Prepare serial dilutions of CHMFL inhibitor a->b c Add inhibitor to cells b->c d Incubate for 72 hours c->d e Add CellTiter-Glo® Reagent d->e f Measure luminescence e->f g Calculate IC50 f->g G a Cell Treatment & Lysis b Protein Quantification a->b c SDS-PAGE b->c d Western Transfer c->d e Antibody Incubation d->e f Detection e->f g Analysis f->g G a Add Inhibitor & Enzyme b Initiate Kinase Reaction (add ATP & Substrate) a->b c Stop Reaction & Deplete ATP b->c d Generate Luminescent Signal c->d e Measure Luminescence d->e f Calculate IC50 e->f FLT3_Pathway cluster_downstream Downstream Signaling FLT3_ITD FLT3-ITD PI3K PI3K/AKT Pathway FLT3_ITD->PI3K RAS RAS/MAPK Pathway FLT3_ITD->RAS STAT5 JAK/STAT5 Pathway FLT3_ITD->STAT5 CHMFL CHMFL Inhibitor CHMFL->FLT3_ITD Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation Resistance_Mechanisms cluster_0 FLT3 Inhibition cluster_1 Resistance Mechanisms cluster_2 Outcome FLT3i FLT3 Inhibitor OnTarget On-Target Resistance (Secondary FLT3 mutations) FLT3i->OnTarget leads to OffTarget Off-Target Resistance (Bypass Pathways) FLT3i->OffTarget leads to Relapse Leukemia Relapse OnTarget->Relapse OffTarget->Relapse

References

Application Notes and Protocols: Utilizing Disitamab Vedotin (RC48) in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial query for "Chmfl-48" did not yield specific results for a drug with that designation. It is highly probable that this was a typographical error for RC48 , also known as Disitamab Vedotin . This document will proceed under the assumption that the intended subject is RC48.

Introduction

Disitamab Vedotin (RC48) is a novel antibody-drug conjugate (ADC) that targets Human Epidermal Growth Factor Receptor 2 (HER2). It is comprised of a humanized anti-HER2 monoclonal antibody, hertuzumab, conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a cleavable linker[1]. This design allows for targeted delivery of a potent cytotoxic payload to HER2-expressing tumor cells. Preclinical and clinical studies have demonstrated the potential of RC48 in various combination therapy regimens, enhancing its anti-tumor activity and overcoming resistance mechanisms.

These application notes provide an overview of the mechanisms of action, key quantitative data from combination studies, and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the use of Disitamab Vedotin in combination with other therapeutic agents.

Mechanism of Action in Combination Therapy

The therapeutic efficacy of Disitamab Vedotin in combination therapy stems from multiple synergistic mechanisms:

  • Targeted Cytotoxicity and Bystander Effect: RC48 binds to HER2 on the surface of tumor cells and is internalized. The linker is then cleaved, releasing MMAE, which inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis[1]. The membrane-permeable nature of MMAE allows it to diffuse into adjacent, HER2-negative tumor cells, exerting a "bystander effect" that is crucial for efficacy in heterogeneous tumors.

  • Immunogenic Cell Death and Immune System Activation: The cell death induced by MMAE can be immunogenic, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs). This can, in turn, activate dendritic cells and prime an adaptive anti-tumor immune response.

  • Synergy with Immune Checkpoint Inhibitors (ICIs): Preclinical models suggest that RC48 can enhance the efficacy of anti-PD-1/PD-L1 therapies. One proposed mechanism is the activation of the cGAS-STING pathway, which boosts innate immune sensing of tumor cells, making them more susceptible to T-cell mediated killing[2]. The combination of RC48 and an anti-PD-1 antibody has been shown to be more effective than monotherapy in controlling tumor growth in mouse models[3].

  • Complementary Action with Other Agents: RC48 can be combined with chemotherapy, radiotherapy, and other targeted agents to achieve a multi-pronged attack on tumor cells, addressing different aspects of tumor biology simultaneously.

Signaling and Mechanistic Pathways

The following diagram illustrates the proposed mechanism of action for RC48, both as a monotherapy and in combination with immune checkpoint inhibitors.

RC48_Mechanism cluster_TumorCell HER2+ Tumor Cell cluster_TME Tumor Microenvironment RC48 Disitamab Vedotin (RC48) HER2 HER2 Receptor RC48->HER2 Binding cluster_TumorCell cluster_TumorCell Internalization Internalization HER2->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release Tubulin Tubulin MMAE_release->Tubulin Inhibition BystanderCell Adjacent Tumor Cell (HER2- or HER2+) MMAE_release->BystanderCell Bystander Effect cluster_TME cluster_TME CellCycleArrest G2/M Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD cGAS_STING cGAS-STING Pathway Activation ICD->cGAS_STING TCell_Activation T-Cell Activation ICD->TCell_Activation Primes cGAS_STING->TCell_Activation Enhances BystanderApoptosis Apoptosis BystanderCell->BystanderApoptosis TCell T-Cell TCell->TCell_Activation Enhanced Killing PD1 PD-1 PDL1 PD-L1 PDL1->PD1 Inhibition ICI PD-1/PD-L1 Inhibitor ICI->PD1 Blockade

Caption: Mechanism of Disitamab Vedotin (RC48) and synergy with immunotherapy.

Quantitative Data from Combination Studies

The following tables summarize the efficacy of Disitamab Vedotin in combination with other anti-cancer agents across various clinical trials.

Table 1: RC48 in Combination with PD-1 Inhibitors in Urothelial Carcinoma
Study / CohortTreatmentNORR (%)DCR (%)Median PFS (months)Median OS (months)Citation(s)
Real-world studyRC48 + PD-1 Inhibitor2560.0-6.2-[4]
RC48-C014RC48 + Toripalimab (1L)3271.892.39.2-[4]
Phase Ib/IIRC48 + Toripalimab3676.796.79.2Not reached[5]
Real-world studyRC48 + PD-1 Inhibitor2031.6-4.9-[6]
RC48-C016 (Phase 3)RC48 + Toripalimab24376.1-13.131.5[7][8]
Chemotherapy (control)24150.2-6.516.9[7][8]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; 1L: First-Line.

Table 2: RC48 in Combination with Other Agents in Gastric/Gastroesophageal Junction Cancer
Study / CohortTreatmentNORR (%)DCR (%)Median PFS (months)Median OS (months)Citation(s)
Phase 1RC48 + Toripalimab2843-6.216.8[9]
Real-world studyRC48 + PD-1 Inhibitor3641.775.05.813.2[10]
RC48 Monotherapy219.557.12.97.1[10]
Phase II (Neoadjuvant)RC48 + Camrelizumab + S-112pCR: 33.3%MPR: 50%Not reachedNot reached[1]

pCR: Pathological Complete Response; MPR: Major Pathological Response.

Table 3: RC48 in Combination with Other Agents in Various Solid Tumors
Tumor TypeTreatmentORR (%)Median PFS (months)Citation(s)
HER2-expressing solid tumorsRC48 + PD-1 Inhibitors53.88.0[11]
HER2-expressing solid tumorsRC48 + Radiotherapy40.06.0[11]

Experimental Protocols

Preclinical In Vivo Xenograft Model for RC48 and PD-1 Inhibitor Combination

This protocol outlines a general procedure for evaluating the synergistic anti-tumor activity of RC48 in combination with a PD-1 inhibitor in a mouse xenograft model.

Xenograft_Workflow start Start implantation Implant HER2-expressing tumor cells (e.g., E0771-hHER2) into immunodeficient mice. start->implantation tumor_growth Allow tumors to reach 150-200 mm³. implantation->tumor_growth randomization Randomize mice into 4 treatment groups: 1. Vehicle (PBS) 2. RC48 alone 3. Anti-PD-1 alone 4. RC48 + Anti-PD-1 tumor_growth->randomization treatment Administer treatment according to schedule. (e.g., RC48: 5 mg/kg, i.v., weekly x2) (Anti-PD-1: 10 mg/kg, i.v., twice weekly x4) randomization->treatment monitoring Monitor tumor volume and body weight 2-3 times per week. treatment->monitoring endpoint Endpoint: Tumor volume reaches max limit or study duration ends. monitoring->endpoint analysis Analyze tumor growth inhibition, survival, and immune cell infiltration. endpoint->analysis finish End analysis->finish

Caption: Workflow for a preclinical xenograft combination study.

Materials:

  • HER2-expressing cancer cell line (e.g., E0771-hHER2 for breast cancer)

  • Immunodeficient mice (e.g., SCID or NSG mice)

  • Disitamab Vedotin (RC48)

  • Anti-mouse PD-1 antibody

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the HER2-expressing cancer cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Group: Administer PBS intravenously (i.v.) on the same schedule as the treatment groups.

    • RC48 Monotherapy Group: Administer RC48 at a dose of 5 mg/kg i.v. once a week for two weeks[12].

    • Anti-PD-1 Monotherapy Group: Administer the anti-PD-1 antibody at a dose of 10 mg/kg i.v. twice a week for two weeks (four doses total)[12].

    • Combination Group: Administer both RC48 and the anti-PD-1 antibody according to their respective schedules.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week until the study endpoint.

  • Data Analysis: Compare the tumor growth curves between the groups. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of the combination effect[12]. At the end of the study, tumors can be harvested for immunohistochemistry to analyze immune cell infiltration.

In Vitro Bystander Effect Assay

This protocol is designed to quantify the ability of RC48 to kill HER2-negative cells when co-cultured with HER2-positive cells.

Materials:

  • HER2-positive cancer cell line (e.g., NCI-N87)

  • HER2-negative cancer cell line, engineered to express a fluorescent protein (e.g., GFP-MCF7)

  • 96-well cell culture plates

  • Disitamab Vedotin (RC48)

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed a mixture of HER2-positive and GFP-expressing HER2-negative cells in a 96-well plate at various ratios (e.g., 1:9, 1:3, 1:1, 3:1, 9:1), keeping the total cell number per well constant. Also, seed monocultures of each cell line as controls.

  • ADC Treatment: Prepare serial dilutions of RC48 in cell culture medium. Add the dilutions to the appropriate wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Quantify the viability of the GFP-expressing HER2-negative cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the HER2-negative cells in the co-culture treated with RC48 to the viability of the HER2-negative cells in the monoculture treated with the same RC48 concentration and to the untreated co-culture control.

Western Blot for cGAS-STING Pathway Activation

This protocol can be used to assess the activation of the cGAS-STING pathway in tumor cells following treatment with RC48.

Materials:

  • Cancer cell line of interest

  • Disitamab Vedotin (RC48)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-pSTING (Ser366), anti-pTBK1 (Ser172), anti-pIRF3 (Ser396), and loading controls (e.g., anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a culture dish and treat with RC48 at various concentrations and for different time points. Include an untreated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Detect the signal using a chemiluminescence imaging system. Increased phosphorylation of STING, TBK1, and IRF3 indicates pathway activation.

Conclusion

Disitamab Vedotin (RC48) has demonstrated significant promise in combination with various anti-cancer therapies, particularly immune checkpoint inhibitors. The synergistic mechanisms, including the bystander effect and induction of an immune response, provide a strong rationale for its continued investigation in combination regimens. The protocols and data presented here offer a foundational resource for researchers and clinicians working to optimize the use of RC48 for the treatment of HER2-expressing cancers.

References

Application Notes and Protocols: Chmfl-48 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for the compound "Chmfl-48" did not yield specific public data or publications. The "CHMFL" designation is associated with a series of kinase inhibitors developed by the High Magnetic Field Laboratory, Chinese Academy of Sciences. It is possible that "this compound" is an internal designation for a compound that has not yet been publicly disclosed or is a misnomer for a different compound in this series.

This document, therefore, provides a generalized framework and representative protocols based on the development and evaluation of similar, well-documented FLT3 kinase inhibitors from the CHMFL series, such as CHMFL-FLT3-165, intended for researchers, scientists, and drug development professionals. The methodologies and data presentation formats are designed to be directly applicable should information on this compound become available.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] Consequently, FLT3 has emerged as a key therapeutic target for AML.

The CHMFL series of inhibitors are novel, potent, and selective small molecules designed to target various kinases. This application note describes the use of this compound, a putative FLT3 inhibitor, in high-throughput screening (HTS) assays to characterize its biochemical and cellular activity.

Data Presentation

Quantitative data from HTS assays are critical for evaluating the potency, selectivity, and potential therapeutic window of a compound. The following tables provide a template for summarizing such data for this compound.

Table 1: Biochemical Potency of this compound against FLT3 Kinase Variants

Kinase TargetIC50 (nM)Assay Method
FLT3-wild type (wt)Data not availableZ'-LYTE™ Kinase Assay
FLT3-ITDData not availableZ'-LYTE™ Kinase Assay
FLT3-D835YData not availableZ'-LYTE™ Kinase Assay
FLT3-F691LData not availableZ'-LYTE™ Kinase Assay

Table 2: Cellular Activity of this compound in FLT3-mutant AML Cell Lines

Cell LineGenotypeGI50 (nM)Assay Method
MV4-11FLT3-ITDData not availableCellTiter-Glo® Luminescent Cell Viability Assay
MOLM-13FLT3-ITDData not availableCellTiter-Glo® Luminescent Cell Viability Assay
Ba/F3-FLT3-ITDFLT3-ITDData not availableCellTiter-Glo® Luminescent Cell Viability Assay
Ba/F3-FLT3-ITD-F691LFLT3-ITD, F691LData not availableCellTiter-Glo® Luminescent Cell Viability Assay

Table 3: Kinase Selectivity Profile of this compound

Kinase% Inhibition @ 1 µM
c-KITData not available
KDRData not available
PDGFRβData not available
SRCData not available
BTKData not available
... (additional kinases)...

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of HTS assays. The following sections provide methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

This assay determines the in vitro potency of a compound against a purified kinase.

  • Materials:

    • Recombinant human FLT3 kinase (wild-type and mutant variants)

    • Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide

    • ATP

    • This compound (or other test compounds)

    • Assay plates (e.g., 384-well)

    • Plate reader capable of fluorescence measurement

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the test compound, FLT3 kinase, and the Z'-LYTE™ peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and develop the signal according to the kit manufacturer's instructions.

    • Measure the fluorescence signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of a compound on the viability of cancer cell lines.

  • Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13)

    • Cell culture medium and supplements

    • This compound (or other test compounds)

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent

    • Assay plates (e.g., 96-well, white, clear bottom)

    • Luminometer

  • Protocol:

    • Seed the AML cells in a 96-well plate at a predetermined density.

    • Incubate the cells overnight to allow for attachment and recovery.

    • Treat the cells with a serial dilution of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Measure the luminescence using a luminometer.

    • Calculate the percent growth inhibition and determine the GI50 value.

Kinase Selectivity Profiling

This is crucial to assess the off-target effects of an inhibitor.

  • Methodology:

    • A common approach is to screen the compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM).

    • Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer comprehensive kinase profiling panels.

    • The percent inhibition for each kinase is determined, providing a selectivity profile.

Visualizations

Diagrams are provided to illustrate key concepts and workflows.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT5 STAT5 Pathway Dimerization->STAT5 Differentiation Inhibition of Differentiation Dimerization->Differentiation Chmfl48 This compound Chmfl48->Dimerization Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT5->Proliferation STAT5->Survival

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

HTS_Workflow Compound_Library Compound Library (e.g., this compound) Assay_Plate_Prep Assay Plate Preparation Compound_Library->Assay_Plate_Prep Biochemical_Assay Biochemical Assay (e.g., Z'-LYTE™) Assay_Plate_Prep->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., CellTiter-Glo®) Assay_Plate_Prep->Cell_Based_Assay Data_Acquisition Data Acquisition (Plate Reader) Biochemical_Assay->Data_Acquisition Cell_Based_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/GI50 Determination) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification & Validation Data_Analysis->Hit_Identification

Caption: General workflow for high-throughput screening of kinase inhibitors.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the evaluation of putative FLT3 inhibitors like this compound using standard high-throughput screening assays. These methodologies will enable researchers to determine the biochemical potency, cellular activity, and kinase selectivity of novel compounds, which are critical steps in the early stages of drug discovery and development for AML. While specific data for this compound is not currently available, the framework presented here can be readily adapted to characterize this and other emerging kinase inhibitors.

References

Application Notes and Protocols: Chmfl-48 for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and guidelines for utilizing Chmfl-48, a novel small molecule inhibitor, to induce apoptosis in cancer cells. This document outlines the hypothesized mechanism of action, methods for assessing cell viability and apoptosis, and protocols for analyzing key protein expression changes. The included data tables and visualizations serve as a framework for organizing and interpreting experimental results.

Introduction

This compound is an experimental compound under investigation for its anti-cancer properties. Preliminary evidence suggests that this compound can effectively induce programmed cell death, or apoptosis, in a variety of cancer cell lines. Apoptosis is a critical cellular process that, when dysregulated, can lead to uncontrolled cell proliferation and tumor development. Targeting apoptotic pathways is a key strategy in modern cancer therapy. This document provides standardized methods to evaluate the pro-apoptotic activity of this compound in a laboratory setting.

Hypothesized Mechanism of Action

This compound is believed to trigger the intrinsic (mitochondrial) pathway of apoptosis. It is hypothesized to function by inhibiting the anti-apoptotic protein Bcl-2. This inhibition disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to the activation and oligomerization of pro-apoptotic proteins like Bax. This in turn increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Activated caspase-9 initiates a caspase cascade, ultimately activating executioner caspases like caspase-3, which carry out the systematic dismantling of the cell.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., HCT116Colon Carcinoma48[Insert Value]
e.g., A549Lung Carcinoma48[Insert Value]
e.g., MCF-7Breast Adenocarcinoma48[Insert Value]
e.g., JurkatT-cell Leukemia24[Insert Value]

Table 2: Quantification of Apoptosis Induced by this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., A549Vehicle Control (DMSO)48[Insert Value][Insert Value]
[e.g., 1x IC50]48[Insert Value][Insert Value]
[e.g., 2x IC50]48[Insert Value][Insert Value]

Table 3: Relative Expression of Apoptosis-Related Proteins Following this compound Treatment

Cell LineTreatment Concentration (µM)Incubation Time (hours)Cleaved Caspase-3 (Fold Change)Bcl-2 (Fold Change)Bax (Fold Change)
e.g., HCT116Vehicle Control (DMSO)241.01.01.0
[e.g., 1x IC50]24[Insert Value][Insert Value][Insert Value]
[e.g., 2x IC50]24[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Protocol for Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

  • 96-well flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Plate 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.[2]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.[1][3]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol for Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[4]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

  • Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a final concentration of ~1 x 10^6 cells/mL.[4]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4][6]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[4][6]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.[4][6] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]

Protocol for Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the levels of specific proteins involved in apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.

  • Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway of this compound and the general experimental workflow.

G cluster_0 Cytoplasm cluster_1 Mitochondrion Chmfl48 This compound Bcl2 Bcl-2 Chmfl48->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits CytoC Cytochrome c Bax->CytoC promotes release Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes CytoC->Apaf1 activates

Caption: Hypothesized apoptotic signaling pathway induced by this compound.

G cluster_workflow Experimental Workflow cluster_assays Cellular & Molecular Assays start Cancer Cell Culture treat Treat with this compound (Dose- and Time-Response) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Quantification (Annexin V/PI Staining) treat->apoptosis western Protein Expression (Western Blot) treat->western analysis Data Analysis & Interpretation (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis western->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Caption: Workflow for characterizing the pro-apoptotic effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chmfl-48 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Chmfl-48": While the specific compound "this compound" was not identified in publicly available research, this guide is based on the properties of the closely related and well-documented CHMFL family of FMS-like tyrosine kinase 3 (FLT3) inhibitors. The principles and protocols outlined here are generally applicable for optimizing the in vitro concentration of potent kinase inhibitors like those in the CHMFL series.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene can cause the receptor to be constantly active, leading to uncontrolled cell growth and survival.[2][3] this compound works by blocking the kinase activity of the FLT3 receptor, thereby inhibiting downstream signaling pathways and inducing cell death in cancer cells that are dependent on this signaling.[1][4]

Q2: What are the recommended starting concentrations for this compound in in vitro experiments? A2: The optimal concentration of this compound will depend on the specific cell line and the experimental goals. For potent FLT3 inhibitors, it is advisable to start with a dose-response experiment covering a broad range of concentrations, typically from the low nanomolar to the low micromolar range (e.g., 0.1 nM to 10 µM), to accurately determine the half-maximal inhibitory concentration (IC50).[1][5]

Q3: Which cell lines are most suitable for studying the effects of this compound? A3: The choice of cell line is crucial for meaningful results. Cell lines that harbor activating mutations in the FLT3 gene, such as the FLT3-ITD mutation, are highly recommended for assessing the efficacy of this compound. Commonly used FLT3-ITD positive AML cell lines include MV4-11 and MOLM-13.[1][6] It is also good practice to use a control cell line that does not have an FLT3 mutation to evaluate any potential off-target effects.[6]

Q4: How should I prepare and store this compound for my experiments? A4: this compound is typically provided as a solid powder. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[1] To maintain the stability of the compound, it is best to create single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1] When preparing your working solutions, dilute the stock in your cell culture medium, ensuring that the final concentration of DMSO in the culture is low (generally ≤ 0.1%) to prevent solvent-induced toxicity.[1]

Q5: What is the optimal incubation time for cells treated with this compound? A5: The ideal incubation time varies with the assay being performed. For cell viability and apoptosis assays, a longer incubation period of 48 to 72 hours is generally necessary to observe significant effects on cell proliferation and survival.[5] In contrast, for studies focused on signaling pathways, such as assessing the phosphorylation status of FLT3, shorter incubation times ranging from 1 to 24 hours are typically sufficient.[5][7]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no cytotoxicity observed Inhibitor concentration is too low: The concentration may not be sufficient to inhibit the target in your specific cell line.Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.[1][5]
Cell line lacks FLT3 mutation: The cells may not be dependent on FLT3 signaling for survival.Confirm the FLT3 mutation status of your cell line. Use a positive control cell line known to be sensitive to FLT3 inhibitors (e.g., MV4-11).[1]
Inhibitor degradation: Improper storage or handling may have compromised the compound's activity.Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots. Always prepare fresh dilutions for each experiment.[1]
High variability in results Inconsistent cell seeding: Uneven cell distribution can lead to variable results across wells.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.
Edge effects in microplates: Wells on the edge of the plate are prone to evaporation, which can affect cell growth and compound concentration.Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium.
Cell culture contamination: Microbial contamination can interfere with cell viability and assay results.Regularly inspect cultures for any signs of contamination and always adhere to sterile techniques.[7]
Unexpectedly high cytotoxicity Inhibitor concentration is too high: The concentration used may be toxic to the cells.Conduct a dose-response experiment to identify the optimal concentration range. Use concentrations around the IC50 for subsequent experiments.[8]
Off-target effects: The inhibitor may be affecting other cellular targets, leading to toxicity.Test the inhibitor on a control cell line that does not have FLT3 mutations to assess for off-target effects.[8]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Always include a vehicle control with the same solvent concentration as your treated samples. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).[8]

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability
Concentration (nM)% Cell Viability (FLT3-ITD positive cells)% Cell Viability (FLT3-wild type cells)
0.199100
192100
105598
1001296
1000482
10000165
Table 2: Example IC50 Values of this compound in AML Cell Lines
Cell LineFLT3 Mutation StatusIC50 (nM)
MV4-11FLT3-ITD9
MOLM-13FLT3-ITD15
NB-4No ITD>10,000

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps to determine the IC50 of this compound using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[9]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at twice the desired final concentration.[5]

    • Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution. Remember to include vehicle control wells (e.g., DMSO).[5]

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, or until a purple precipitate is clearly visible.[10]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[11]

    • Gently mix by pipetting to ensure complete solubilization.[12]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Generate a dose-response curve by plotting the percent cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

Protocol 2: Western Blot for FLT3 Phosphorylation

This protocol can be used to confirm that this compound is inhibiting its target, the FLT3 receptor, by assessing its phosphorylation status.

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to grow to 70-80% confluency.[5]

    • Treat the cells with various concentrations of this compound for the desired time points.[5]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer that has been supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay.[5]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[5]

    • Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FLT3 (e.g., Tyr591).[5]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using an appropriate imaging system.[5]

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control protein like GAPDH or β-actin.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) serial_dilution Prepare Serial Dilutions (0.1 nM to 10 µM) prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) treat_cells Treat Cells (48-72 hours) seed_cells->treat_cells serial_dilution->treat_cells add_mtt Add MTT Reagent (Incubate 2-4 hours) treat_cells->add_mtt solubilize Solubilize Formazan (Add DMSO/SDS) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for optimizing this compound concentration using a cell viability assay.

flt3_pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT STAT5 JAK/STAT5 Pathway FLT3_Receptor->STAT5 CHMFL_Inhibitor This compound CHMFL_Inhibitor->FLT3_Receptor Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

Caption: The FLT3 signaling pathway and the inhibitory action of this compound.

References

Chmfl-48 off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Chmfl-48.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected cellular phenotype after this compound treatment that does not align with the known function of its primary target. What could be the cause?

Q2: Our experiments show a lack of the expected on-target effect of this compound, even at high concentrations. What steps should we take?

A2: First, verify the compound's integrity and concentration. If the compound is confirmed to be active, the lack of an on-target effect could be due to cellular resistance mechanisms or that the intended target is not essential for the observed phenotype in your specific cell model.[1] Consider using a positive control compound with a known inhibitory effect on the target. Additionally, performing a target engagement assay, such as a cellular thermal shift assay (CETSA), can confirm if this compound is binding to its intended target within the cell.

Q3: How can we identify the potential off-targets of this compound?

A3: Several methods can be employed to identify off-targets. A broad in vitro kinase screen against a large panel of kinases is a common starting point to understand the selectivity profile of the inhibitor.[4][5] For a more physiologically relevant context, techniques like affinity chromatography coupled with mass spectrometry or cellular thermal shift assays (CETSA) can identify protein targets directly in a cellular environment.

Q4: What is a kinase selectivity score and how is it interpreted?

A4: A kinase selectivity score (S-score) is a quantitative measure of a compound's selectivity. It is typically calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a specific concentration) by the total number of kinases tested. A lower S-score generally indicates higher selectivity. For example, an S-score of 0.03 at a 1 µM concentration suggests high selectivity.[6]

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes

This guide provides a workflow for troubleshooting unexpected cellular responses following this compound treatment.

Symptoms:

  • Unexplained changes in cell morphology, proliferation, or viability.

  • Activation or inhibition of signaling pathways unrelated to the primary target.

Workflow:

G A Unexpected Phenotype Observed B Confirm Compound Identity and Purity A->B C Perform Dose-Response Curve B->C D Literature Review for Similar Phenotypes C->D E Hypothesize Potential Off-Targets D->E F Kinase Selectivity Profiling E->F G Cellular Target Engagement Assay (e.g., CETSA) E->G H Validate Off-Target with Secondary Assays F->H G->H I CRISPR/siRNA Knockdown of Potential Off-Target H->I J Rescue Experiment I->J K Conclusion on Off-Target Effect J->K

Caption: Workflow for investigating unexpected phenotypes.

Guide 2: Addressing Lack of On-Target Efficacy

This guide outlines steps to take when this compound does not produce the expected on-target effect.

Symptoms:

  • No inhibition of the target's downstream signaling.

  • No expected change in cellular phenotype associated with target inhibition.

Workflow:

G A Lack of On-Target Effect B Verify Compound Activity (e.g., with positive control) A->B C Confirm Target Expression in Cell Model B->C D Perform Target Engagement Assay (e.g., CETSA) C->D E Assess Cell Permeability D->E F Investigate Potential Resistance Mechanisms E->F G Evaluate Alternative Cell Models F->G H Conclusion on Lack of Efficacy G->H

Caption: Workflow for troubleshooting lack of efficacy.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes how to assess the selectivity of this compound against a panel of kinases.

Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a diverse range of the human kinome. Panels of over 250 kinases are commonly used.[4]

  • Assay Format: Kinase activity is typically measured using mobility shift assays (MSA) or immobilized metal ion affinity particle (IMAP) assays.[4]

  • Compound Concentration: Initially, screen this compound at a single high concentration (e.g., 1 µM) to identify potential hits.[4]

  • ATP Concentration: The ATP concentration in the assay should be close to the Km value for each respective kinase to provide a more accurate measure of inhibitory potential.[5]

  • Data Analysis: Calculate the percentage of inhibition for each kinase.

  • Follow-up: For kinases showing significant inhibition (e.g., >70%), perform a 10-point dose-response curve to determine the IC50 value.[7]

Data Presentation:

Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)

Kinase TargetFamily% Inhibition
Primary Target TK 98
Off-Target ATK85
Off-Target BSTK72
Off-Target CTK55
.........
TK: Tyrosine Kinase, STK: Serine/Threonine Kinase
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to verify target engagement of this compound within a cellular context.

Objective: To determine if this compound binds to its intended target and other proteins in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein, leading to a higher melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Data Presentation:

Table 2: Hypothetical CETSA Results for this compound

TargetTreatmentMelting Temperature (Tm)ΔTm (°C)
Primary Target Vehicle52.1-
Primary Target This compound (10 µM)56.3+4.2
Off-Target AVehicle48.5-
Off-Target AThis compound (10 µM)51.8+3.3
Control ProteinVehicle61.2-
Control ProteinThis compound (10 µM)61.3+0.1

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where this compound, in addition to inhibiting its primary target, has an off-target effect on "Off-Target A," leading to an unexpected downstream cellular response.

G cluster_0 This compound Treatment cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Chmfl48 This compound PrimaryTarget Primary Target Chmfl48->PrimaryTarget Inhibition OffTargetA Off-Target A Chmfl48->OffTargetA Inhibition Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 ExpectedResponse Expected Cellular Response Downstream1->ExpectedResponse Downstream2 Downstream Effector 2 OffTargetA->Downstream2 UnexpectedResponse Unexpected Cellular Response Downstream2->UnexpectedResponse

References

Preventing Chmfl-48 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides general recommendations for the handling and storage of small molecule inhibitors. Specific stability and degradation data for Chmfl-48 in various solutions are not publicly available. The following information is based on best practices for similar compounds and should be adapted to your specific experimental needs. It is highly recommended to perform your own stability assessments for this compound in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, 4°C is acceptable. Keep the compound in a tightly sealed vial to protect it from moisture.

Q2: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors. Ensure you are using anhydrous, high-purity DMSO to minimize degradation.

Q3: How should I store the this compound stock solution?

Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.

Q4: My this compound solution has precipitated. What should I do?

Precipitation can occur if the solubility limit is exceeded or due to temperature changes. Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration stock solution.

Q5: I am observing a decrease in the activity of this compound in my cell-based assays. What could be the cause?

A loss of activity could be due to several factors, including degradation of the compound in your cell culture medium, adsorption to plasticware, or interactions with serum proteins. It is crucial to assess the stability of this compound under your specific assay conditions.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue 1: Compound Precipitation in Aqueous Solution

  • Question: I diluted my this compound DMSO stock solution into an aqueous buffer for my experiment, and it immediately precipitated. How can I solve this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.

    • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.

    • Increase the Cosolvent Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Ensure your vehicle control contains the same final DMSO concentration.

    • pH Adjustment: The solubility of your compound might be pH-dependent. Experiment with different pH values for your buffer to find the optimal range for this compound solubility.

    • Use of Pluronic F-68: For in vivo studies or sensitive cell lines, a small amount of a non-ionic surfactant like Pluronic F-68 can help to maintain solubility.

Issue 2: Inconsistent Experimental Results

  • Question: I am getting variable results in my experiments using this compound. What could be the reason?

  • Answer: Inconsistent results can often be traced back to the stability and handling of the compound.

    • Prepare Fresh Working Solutions: Whenever possible, prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C.

    • Minimize Light Exposure: Protect your stock and working solutions from light by using amber vials or wrapping them in aluminum foil, as light can cause photodegradation of some compounds.

    • Assess Stability in Your Medium: The components of your experimental medium (e.g., serum, pH, reducing agents) can affect the stability of this compound. It is advisable to perform a stability study under your specific experimental conditions.

Data Presentation

As no quantitative stability data for this compound is publicly available, the following table summarizes general storage recommendations for small molecule inhibitors.

Parameter Recommendation Rationale
Solid Form Storage -20°C (long-term), 4°C (short-term)Minimizes degradation from heat and moisture.
Stock Solution Solvent Anhydrous, high-purity DMSOGood solubilizing agent for many organic molecules.
Stock Solution Storage -80°C (aliquoted)Prevents degradation from repeated freeze-thaw cycles.
Working Solution Prepare fresh for each experimentEnsures consistent concentration and activity.
Light Exposure Minimize; use amber vialsPrevents photodegradation.
pH of Aqueous Buffer Empirically determine optimal pHSolubility and stability can be pH-dependent.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Experimental Medium

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium or aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Your experimental medium (e.g., RPMI-1640 + 10% FBS)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Incubator (set to your experimental temperature, e.g., 37°C)

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve an appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution.

  • Prepare Working Solution: Dilute the 10 mM stock solution in your experimental medium to your final working concentration (e.g., 10 µM).

  • Time-Zero Sample (T=0): Immediately after preparing the working solution, take a 100 µL aliquot, and add 100 µL of ACN to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubate Samples: Incubate the remaining working solution at your experimental temperature (e.g., 37°C).

  • Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), take 100 µL aliquots and process them as described in step 3.

  • HPLC Analysis:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: Develop a suitable gradient to separate this compound from any potential degradation products (e.g., 5% to 95% B over 20 minutes).

    • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.

Visualizations

G cluster_0 Troubleshooting this compound Degradation start Start: Inconsistent Results or Precipitation check_solubility Is the compound precipitating? start->check_solubility check_activity Is the compound activity decreasing? start->check_activity check_solubility->check_activity No lower_conc Lower final concentration check_solubility->lower_conc Yes prepare_fresh Prepare fresh working solution check_activity->prepare_fresh Yes stability_assay Perform stability assay prepare_fresh->stability_assay optimize_buffer Optimize buffer pH lower_conc->optimize_buffer end_precip End: Precipitation Resolved optimize_buffer->end_precip end_activity End: Activity Stabilized stability_assay->end_activity

Caption: A troubleshooting workflow for addressing common issues with this compound in solution.

G cluster_1 Hypothetical Signaling Pathway of a BCR-ABL/c-KIT Inhibitor Chmfl48 This compound BCR_ABL BCR-ABL Chmfl48->BCR_ABL inhibits c_KIT c-KIT Chmfl48->c_KIT inhibits STAT5 STAT5 BCR_ABL->STAT5 PI3K_Akt PI3K/Akt BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK c_KIT->PI3K_Akt Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: A diagram of the hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Chmfl-48 Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chmfl-48. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully executing proliferation assays using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, highly potent, type II dual kinase inhibitor that targets ABL and c-KIT kinases.[1] Its primary mechanism of action is the inhibition of these kinases, which are crucial components of signaling pathways that drive cell proliferation in certain cancer types, such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1] By blocking the activity of ABL and c-KIT, this compound can arrest the cell cycle and induce apoptosis in cancer cells that are dependent on these signaling pathways.[1]

Q2: I am observing inconsistent IC50 values for this compound in my proliferation assays. What are the potential causes?

Inconsistent IC50 values can arise from several factors. It is crucial to ensure experimental parameters are tightly controlled. Common sources of variability include:

  • Cell Density: The initial number of cells seeded can significantly impact results. Optimal seeding density should be determined for each cell line.[2]

  • Assay Duration: The incubation time with this compound should be optimized. A kinetic or time-course experiment is recommended to determine the optimal endpoint.

  • Reagent Quality: Ensure the quality and consistency of cell culture media, serum, and assay reagents.

  • Cell Line Integrity: The specific cell line, its passage number, and its health can affect the response to the inhibitor.

  • Assay Type: Different proliferation assays measure different cellular processes (e.g., metabolic activity vs. DNA synthesis). Results can vary between assay types.[3]

Q3: My cells are not showing the expected dose-dependent inhibition of proliferation with this compound. What should I check?

If you are not observing a dose-dependent response, consider the following:

  • Cell Line Sensitivity: Confirm that the cell line you are using is known to be sensitive to ABL or c-KIT inhibition.

  • Compound Potency: Verify the concentration and integrity of your this compound stock solution.

  • Positive Controls: Include a known inhibitor of the same pathway as a positive control to ensure the assay is performing as expected.

  • Treatment Duration: The duration of treatment may be insufficient for the effects of this compound to become apparent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during proliferation assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Use calibrated pipettes and proper pipetting technique.
No significant difference between control and treated cells The cell line may not be dependent on ABL or c-KIT signaling. The concentration of this compound may be too low, or the incubation time too short.Use a cell line known to be driven by ABL or c-KIT. Perform a dose-response experiment with a wider concentration range. Conduct a time-course experiment to determine the optimal treatment duration.[4]
Unexpected increase in proliferation at low concentrations of this compound This could be a result of hormesis or an off-target effect.Carefully repeat the experiment to confirm the observation. If it persists, consider investigating potential off-target effects.
Assay signal is too low or too high The initial cell seeding density is not optimal for the assay's linear range.Optimize the cell seeding density to ensure the signal at the end of the assay falls within the linear range of the detection method.[2][5]
Discrepancy between different types of proliferation assays Different assays measure distinct cellular processes (e.g., metabolic activity vs. DNA synthesis) which may be affected differently by this compound.[3]Use multiple, distinct proliferation assays to confirm results. For example, complement a metabolic assay (MTT, XTT) with a DNA synthesis assay (BrdU).[3]

Experimental Protocols

General Cell Proliferation Assay Workflow (MTT Assay)

This protocol provides a general framework for assessing cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method that measures metabolic activity.[3]

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is high (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis, a direct indicator of cell proliferation.[3]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well at a final concentration of 10 µM.

    • Incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with a fixing/denaturing solution.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Wash the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

    • Incubate for 1-2 hours.

  • Substrate Addition and Measurement:

    • Wash the wells and add the substrate solution.

    • Measure the colorimetric or fluorescent signal using a microplate reader.

Visualizations

G cluster_0 This compound Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT) GF->RTK ABL ABL Kinase RTK->ABL Activation Downstream Downstream Signaling (e.g., STAT, MAPK) ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Chmfl48 This compound Chmfl48->RTK Inhibition Chmfl48->ABL Inhibition

Caption: this compound inhibits ABL and c-KIT signaling pathways.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for Treatment Duration Treat->Incubate2 Assay Perform Proliferation Assay (e.g., MTT, BrdU) Incubate2->Assay Read Read Plate (Absorbance/Fluorescence) Assay->Read Analyze Analyze Data (IC50 Calculation) Read->Analyze End End Analyze->End

Caption: General workflow for a cell proliferation assay.

G Start Inconsistent Results? CheckSeeding Verify Cell Seeding Density & Technique Start->CheckSeeding CheckReagents Check Reagent Quality & Concentration Start->CheckReagents OptimizeTime Optimize Incubation Time (Time-course) Start->OptimizeTime Consistent Results Consistent CheckSeeding->Consistent CheckReagents->Consistent OptimizeTime->Consistent CheckCellLine Confirm Cell Line Sensitivity UseControls Include Positive & Negative Controls CheckCellLine->UseControls UseControls->Start Consistent->CheckCellLine No Proceed Proceed with Experiment Consistent->Proceed Yes

Caption: Troubleshooting logic for inconsistent proliferation assay results.

References

Technical Support Center: Improving the In Vivo Bioavailability of Chmfl-48

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Chmfl-48 and similar kinase inhibitors and are encountering challenges with in vivo bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of this compound in our mouse studies. What is the likely cause?

A1: Low and variable oral bioavailability is a common challenge for many small-molecule kinase inhibitors, including compounds in the Chmfl series. The primary reason is often poor aqueous solubility.[1] Since this compound is likely a lipophilic molecule designed to bind to the ATP pocket of a kinase, it may not dissolve well in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream. This issue is characteristic of Biopharmaceutical Classification System (BCS) Class II compounds, which have low solubility and high permeability.

Q2: What are the initial steps to troubleshoot poor in vivo exposure of this compound?

A2: A systematic approach is recommended. First, confirm the physicochemical properties of your this compound batch, including its purity and solubility in relevant biorelevant media (e.g., simulated gastric and intestinal fluids). If poor solubility is confirmed, the next step is to conduct a pilot pharmacokinetic (PK) study comparing a simple suspension of this compound to an enabling formulation. This will provide quantitative data on the extent of the bioavailability issue and the potential for improvement with formulation strategies.

Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble kinase inhibitors like this compound?

A3: Several formulation strategies can significantly improve the oral absorption of poorly soluble compounds. The most common and effective approaches for preclinical studies include:

  • Amorphous Solid Dispersions (ASDs): This involves converting the crystalline, less soluble form of the drug into a higher-energy amorphous state, typically dispersed within a polymer matrix. This can dramatically increase the aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the lipophilic drug in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous fluids in the GI tract, these systems spontaneously form fine emulsions, which can enhance drug solubilization and absorption.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Q4: Can you provide a real-world example of how formulation can improve the bioavailability of a Chmfl compound?

A4: Yes, a study on CHMFL-KIT-110, a selective c-KIT kinase inhibitor, demonstrated the significant impact of formulation on bioavailability. When administered to mice as a simple hydroxypropyl methylcellulose (B11928114) (HPMC) suspension, it exhibited a low oral bioavailability of 10.91%.[1] However, when formulated as a solid dispersion, the maximum plasma concentration (Cmax) and the total drug exposure (AUC) were increased by 18.81-fold and 6.76-fold, respectively.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Troubleshooting Steps
Low systemic exposure (low AUC and Cmax) after oral gavage. Poor aqueous solubility and slow dissolution of this compound in the GI tract.1. Confirm Solubility: Test the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).2. Implement Enabling Formulations: Prepare and test an amorphous solid dispersion or a lipid-based formulation (SEDDS). See the detailed protocols below.3. Particle Size Reduction: If formulation development is not immediately feasible, consider reducing the particle size of the drug substance through micronization.
High variability in plasma concentrations between animals. Inconsistent dissolution of the drug suspension. Precipitation of the drug in the GI tract. Food effects (if animals were not fasted).1. Ensure Homogeneous Dosing Suspension: If using a suspension, ensure it is uniformly mixed and continuously stirred during dosing to prevent settling.2. Check for Precipitation: Analyze the stability of the dosing formulation upon dilution in aqueous media.3. Standardize Fasting Period: Ensure a consistent overnight fasting period for all animals before dosing to minimize variability in GI conditions.
No detectable plasma concentration of this compound. Rapid first-pass metabolism in the gut wall or liver. Issues with the bioanalytical method. Dosing error.1. Conduct an Intravenous (IV) Dosing Study: An IV dose will determine the absolute bioavailability and clearance rate. High clearance suggests rapid metabolism.2. Validate Bioanalytical Method: Ensure your LC-MS/MS method is sensitive enough and not subject to matrix effects.3. Verify Dosing Procedure: Double-check dose calculations, formulation concentration, and the oral gavage technique.
Precipitation of the compound in the dosing formulation. The concentration of this compound exceeds its solubility in the vehicle.1. Reduce Drug Concentration: Lower the concentration of this compound in the formulation.2. Optimize Vehicle Composition: For liquid formulations, try adding co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80) to improve solubility.3. Switch to a Different Formulation: Consider a solid dispersion, which can be dosed as a suspension of the solid powder.

Data Presentation

The following tables summarize the pharmacokinetic parameters of CHMFL-KIT-110 in Kunming mice after a single oral dose of 100 mg/kg, comparing a standard hydroxypropyl methylcellulose (HPMC) formulation with a solid dispersion (SD) formulation.[1]

Table 1: Pharmacokinetic Parameters of CHMFL-KIT-110 in Mice (100 mg/kg, p.o.)

Formulation Tmax (h) Cmax (ng/mL) AUC(0-t) (hng/mL) AUC(0-∞) (hng/mL) t1/2 (h)
HPMC Formulation2.00 ± 0.00179.62 ± 93.311083.10 ± 321.231146.59 ± 329.134.13 ± 2.05
Solid Dispersion4.33 ± 1.163378.13 ± 1178.237322.21 ± 1368.517515.65 ± 1422.312.50 ± 0.51

Table 2: Bioavailability Enhancement with Solid Dispersion Formulation

Parameter Fold Increase (Solid Dispersion vs. HPMC)
Cmax 18.81
AUC(0-t) 6.76

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a general method for preparing an amorphous solid dispersion for preclinical oral dosing.

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution: Accurately weigh this compound and the polymer carrier in a desired ratio (e.g., 1:4 w/w). Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin film or solid mass is formed.

  • Drying: Scrape the solid material from the flask. Transfer it to a vacuum oven and dry at 40 °C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.

  • Storage: Store the prepared ASD in a desiccator to protect it from moisture.

  • Dosing Formulation Preparation: For oral gavage, the ASD powder can be suspended in a vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a liquid SEDDS formulation for oral administration in preclinical models.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Glass vials

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial based on a predetermined ratio (e.g., 30% oil, 40% surfactant, 30% co-surfactant).

  • Drug Loading: Add the accurately weighed this compound to the excipient mixture.

  • Homogenization: Tightly cap the vial and mix the components thoroughly using a vortex mixer until the drug is completely dissolved and the mixture is a clear, homogenous solution. Gentle warming (e.g., to 40 °C) may be applied to facilitate dissolution.

  • Self-Emulsification Test: To assess the self-emulsifying properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle agitation. A stable and translucent microemulsion should form rapidly.

  • Dosing: The final liquid SEDDS formulation can be directly administered via oral gavage.

Protocol 3: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a typical workflow for assessing the oral bioavailability of this compound in mice.

Materials:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • This compound formulations (e.g., simple suspension and enabling formulation)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing: Weigh each mouse immediately before dosing. Administer a single oral dose of the this compound formulation via oral gavage. A typical dosing volume is 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate method (e.g., tail vein or saphenous vein). Collect the samples into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4,000 rpm for 10 minutes at 4 °C) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for each formulation. The relative bioavailability of the enabling formulation can be calculated by comparing its AUC to that of the simple suspension.

Visualizations

G cluster_workflow In Vivo Bioavailability Workflow F Formulation Preparation (e.g., Simple Suspension vs. ASD) D Oral Gavage Dosing F->D A Animal Fasting (Overnight) A->D B Serial Blood Sampling (Multiple Timepoints) D->B P Plasma Separation (Centrifugation) B->P L LC-MS/MS Analysis (Quantification of this compound) P->L K Pharmacokinetic (PK) Analysis (Cmax, Tmax, AUC) L->K C Compare Formulations (Determine Bioavailability Improvement) K->C

Caption: A typical experimental workflow for an in vivo bioavailability study.

G cluster_troubleshooting Troubleshooting Low Bioavailability Start Low/Variable In Vivo Exposure Observed Check1 Confirm Physicochemical Properties (Solubility, Purity) Start->Check1 Formulate Develop Enabling Formulation (ASD, SEDDS) Check1->Formulate Poor Solubility Confirmed PK_Study Conduct Comparative PK Study (Suspension vs. New Formulation) Formulate->PK_Study Analyze Analyze PK Data PK_Study->Analyze Success Bioavailability Improved Analyze->Success Significant Improvement Reassess Re-evaluate Formulation or Consider Metabolism/Transport Issues Analyze->Reassess No/Minor Improvement

Caption: A logical workflow for troubleshooting low in vivo bioavailability.

G cluster_pathway Simplified c-KIT Signaling Pathway cluster_downstream Downstream Signaling SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds and Activates RAS_RAF RAS-RAF-MEK-ERK Pathway cKIT->RAS_RAF PI3K_AKT PI3K-AKT Pathway cKIT->PI3K_AKT JAK_STAT JAK-STAT Pathway cKIT->JAK_STAT Chmfl48 This compound Chmfl48->cKIT Inhibits Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound.

References

Troubleshooting Chmfl-48 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Chmfl-48 Technical Support Center

Disclaimer: Information on a compound specifically named "this compound" is not publicly available. This technical support guide has been created using a fictional compound profile based on a novel FLT3 kinase inhibitor. The data, protocols, and troubleshooting advice are representative of challenges encountered with this class of molecules in preclinical animal models and are for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, potent, and selective small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3). It targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, which are common drivers in certain hematological malignancies. By inhibiting FLT3, this compound aims to block downstream signaling pathways crucial for the proliferation and survival of cancer cells.

Q2: What are the expected on-target toxicities of this compound in animal models?

A2: Given that FLT3 plays a role in normal hematopoietic stem and progenitor cell function, on-target toxicities are primarily hematological. Researchers should anticipate dose-dependent myelosuppression.[1][2][3] Common findings include:

  • Neutropenia: A decrease in neutrophil counts.

  • Anemia: A reduction in red blood cells and hemoglobin.

  • Thrombocytopenia: A decrease in platelet counts.

These effects are generally reversible upon cessation of treatment.

Q3: What potential off-target toxicities should I monitor for?

A3: While this compound is designed for selectivity, off-target activities common to kinase inhibitors may occur. Key areas to monitor include:

  • Gastrointestinal (GI) Toxicity: Diarrhea, weight loss, and decreased food consumption are possible.[4]

  • Cardiovascular Effects: Some kinase inhibitors can affect cardiac function, such as prolonging the QT interval.[1][5][6] Electrocardiogram (ECG) monitoring in larger animal models (e.g., dogs, non-human primates) is advisable.

  • Hepatotoxicity: Elevation of liver enzymes (ALT, AST) in serum can indicate liver injury.[7]

Q4: How do I establish a Maximum Tolerated Dose (MTD) for this compound?

A4: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable side effects over a specified period.[8][9] A common approach is a dose escalation study in mice.[10][11] Start with a low dose and escalate in subsequent cohorts of animals until signs of toxicity are observed.[11] Key endpoints to monitor include clinical observations, body weight (a loss of >15-20% is often a key indicator), and clinical pathology.[8][11] The MTD is not intended to be a lethal dose.[8]

Q5: I'm observing significant body weight loss in my mouse study. What should I do?

A5: Body weight loss exceeding 15% is a common sign of significant toxicity.

  • Confirm Dosing Accuracy: Double-check your formulation concentration and dose volume calculations.

  • Assess for GI Toxicity: Check for signs of diarrhea or decreased food and water intake. Consider providing supportive care such as supplemental hydration or palatable, high-calorie food.

  • Reduce the Dose: The current dose is likely above the MTD. Future experiments should use a lower dose.

  • Consider Formulation Issues: The vehicle itself could be causing issues. Run a vehicle-only control group to rule this out.

Q6: What are the recommended starting doses for this compound in common animal models?

A6: Starting doses should be determined from in vitro potency and preliminary tolerability studies. The following table provides a hypothetical starting point for initial MTD studies.

Animal ModelRoute of AdministrationRecommended Starting Dose (for MTD finding)Dosing Frequency
Mouse (CD-1)Oral Gavage (PO)10 mg/kgOnce Daily (QD)
Rat (Sprague-Dawley)Oral Gavage (PO)5 mg/kgOnce Daily (QD)
Dog (Beagle)Oral Capsule2 mg/kgOnce Daily (QD)

Troubleshooting Guides

Guide 1: Investigating Unexpected Animal Morbidity/Mortality

If you encounter unexpected deaths or severe illness in your study, a systematic investigation is critical. Follow the workflow below to identify the root cause.

G A Unexpected Morbidity/ Mortality Observed B Immediate Actions: 1. Euthanize moribund animals 2. Halt dosing in cohort 3. Collect samples A->B C Dose/Formulation Check: - Verify calculations - Check formulation stability - Analyze dosing solution concentration B->C D Pathology Investigation: - Perform full necropsy - Collect tissues for histopathology - Collect blood for toxicology B->D E Review Study Procedures: - Animal handling techniques - Route of administration correct? - Environmental conditions stable? B->E F Dosing Error Identified? C->F G Pathology Findings Point to Target Organ Toxicity? D->G H Procedural Issue Found? E->H F->G No I Revise Dosing Protocol & Restart at Lower Dose F->I Yes G->H No J Refine Monitoring Plan for Specific Organ Toxicity G->J Yes K Retrain Staff & Correct Procedures H->K Yes L Compound-Related Toxicity: Likely exceeded MTD H->L No J->I

Workflow for investigating unexpected toxicity.
Guide 2: Differentiating On-Target vs. Off-Target Toxicity

Understanding the nature of the toxicity is key to mitigating it. This guide helps determine if the observed toxicity is due to hitting the intended FLT3 target or an unintended off-target molecule.

ParameterFinding Suggests On-Target ToxicityFinding Suggests Off-Target Toxicity
Phenotype Myelosuppression (neutropenia, anemia). Correlates with known FLT3 biology.Unexplained effects (e.g., severe neurotoxicity, unexpected skin rashes).
Dose Response Toxicity correlates with the dose required for FLT3 inhibition and anti-tumor efficacy.Toxicity occurs at doses much higher or lower than required for FLT3 inhibition.
Biomarkers Reduced phosphorylation of FLT3 in tumor or surrogate tissue (e.g., bone marrow).No change in FLT3 phosphorylation, but other pathway markers are affected.
Structural Analogs A structurally different FLT3 inhibitor with similar potency causes the same toxicity.A structurally similar but inactive analog causes the same toxicity (suggests scaffold issue).
Rescue Experiments Toxicity can be partially rescued by transplant of wild-type bone marrow.Toxicity is unaffected by measures that restore the on-target pathway.

Experimental Protocols

Protocol 1: Murine Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in mice following once-daily oral administration for 7 days.[9]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water)

  • 6 to 8-week-old CD-1 mice (equal numbers of males and females)[12]

  • Oral gavage needles

  • Calibrated scale

Procedure:

  • Acclimatization: Acclimate animals for a minimum of 5 days before the study begins.[12]

  • Group Assignment: Randomly assign animals to dose groups (n=3-5 mice/sex/group).[11][13] Include a vehicle control group.

    • Group 1: Vehicle

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

    • Group 5: 300 mg/kg this compound

  • Formulation: Prepare fresh dosing formulations daily. Ensure this compound is uniformly suspended.

  • Administration: Administer the assigned dose via oral gavage once daily for 7 consecutive days. Dose volume should be consistent (e.g., 10 mL/kg).

  • Monitoring:

    • Clinical Observations: Record observations twice daily. Note any changes in posture, activity, fur, etc.

    • Body Weight: Measure body weight daily, just before dosing.[14]

    • Food Consumption: Measure daily if required.

  • Endpoints:

    • The primary endpoint is the identification of the highest dose that does not result in >15% body weight loss, significant adverse clinical signs, or mortality.[8][11]

    • At the end of the 7-day period, a terminal blood collection for complete blood count (CBC) analysis is recommended to assess myelosuppression.

    • Perform a gross necropsy to look for any visible organ abnormalities.

Protocol 2: Tissue Collection for Histopathological Analysis

Objective: To properly collect and preserve tissues to investigate target organ toxicity.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Surgical tools (scissors, forceps)

  • Cassettes for tissue processing

  • 70% Ethanol (B145695)

Procedure:

  • Euthanasia: Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Necropsy: Perform a full gross necropsy, examining all organs in situ before removal. Note any abnormalities (size, color, texture).

  • Tissue Collection: Collect a standard set of tissues. This should include potential target organs such as the liver, spleen, kidneys, heart, lungs, gastrointestinal tract, and bone marrow (femur).

  • Fixation:

    • Immediately place tissues in a volume of 10% NBF that is at least 10 times the volume of the tissue.

    • Ensure tissues are no thicker than 5 mm to allow for proper fixation. Larger organs like the liver should be sectioned.

    • Allow tissues to fix for 24-48 hours at room temperature.

  • Processing: After fixation, transfer tissues to 70% ethanol for storage. Tissues are now ready for standard paraffin (B1166041) embedding, sectioning, and H&E (Hematoxylin and Eosin) staining by a qualified pathologist.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates Chmfl48 This compound Chmfl48->FLT3 Inhibits ATP ATP ATP->FLT3 Binds Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation

Inhibitory action of this compound on the FLT3 signaling pathway.

References

How to minimize Chmfl-48 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Chmfl-48, a potent type II kinase inhibitor of BCR-ABL and its mutants.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel, highly potent type II kinase inhibitor. Its primary target is the BCR-ABL fusion protein, including the wild-type form and various imatinib-resistant mutants, such as the T315I "gatekeeper" mutation.[1] It effectively inhibits the autophosphorylation of BCR-ABL, which in turn blocks downstream signaling pathways, such as those involving STAT5 and CRKL, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Q2: What are the common sources of variability in this compound experiments?

Variability in experiments with this compound, as with many kinase inhibitors, can arise from several factors:

  • Compound Handling: Inconsistent stock solution preparation, improper storage, and repeated freeze-thaw cycles can alter the effective concentration of the inhibitor.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration can all impact cellular response to this compound.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and pipetting inaccuracies can lead to significant variability in both biochemical and cell-based assays.[2][3]

  • Reagent Quality: The purity and stability of reagents such as ATP, substrates, and antibodies are critical for reproducible results.[3]

  • Data Analysis: Inconsistent methods for background subtraction and normalization can introduce variability in the final results.[4]

Q3: How can I minimize off-target effects in my this compound experiments?

While this compound is designed to be a selective inhibitor, it's crucial to consider and control for potential off-target effects. Here are some strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect through dose-response experiments.

  • Employ Control Compounds: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.

  • Utilize Multiple Cell Lines: Confirm the effects of this compound in different cell lines expressing the target kinase to ensure the observed phenotype is not cell-line specific.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase to demonstrate that the observed effects are due to on-target inhibition.

  • Kinome Profiling: For in-depth characterization, consider comprehensive kinase profiling to identify potential off-target interactions.[5]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (MTT/XTT) Assay Results

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multi-channel pipette for seeding and leave the outer wells of the plate filled with sterile PBS to minimize the "edge effect".[2][3]
Variable Drug Concentration Prepare a fresh serial dilution of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the drug in the culture medium before adding to the cells.
Inconsistent Incubation Times Use a timer to ensure consistent drug exposure times across all plates and experiments. Stagger the addition of reagents if processing a large number of plates to maintain consistent incubation periods.[2]
Metabolic State of Cells Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of the experiment.
Issue 2: Inconsistent IC50 Values in Kinase Assays

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Variable Enzyme Activity Aliquot the kinase enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Perform a control experiment to confirm enzyme activity before initiating inhibitor studies.[2]
Inaccurate ATP Concentration The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use a consistent ATP concentration, ideally at or near the Km for the kinase, and report this concentration in your methods.[6][7]
Compound Solubility Issues Visually inspect for compound precipitation in the assay buffer. Determine the solubility of this compound in your final assay conditions to ensure it remains in solution.[3]
Pipetting Inaccuracies Calibrate pipettes regularly. For small volumes, use reverse pipetting techniques to improve accuracy.[2][3]
Issue 3: Inconsistent Western Blot Results for Phospho-BCR-ABL

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Variable Protein Loading Perform a total protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Normalize the phospho-protein signal to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH or β-actin).[8]
Inefficient Protein Transfer Ensure proper gel and membrane equilibration. Optimize transfer time and voltage based on the molecular weight of BCR-ABL. Verify transfer efficiency by staining the membrane with Ponceau S.
Antibody Performance Use a high-quality, validated antibody specific for the phosphorylated form of BCR-ABL. Optimize primary and secondary antibody concentrations and incubation times to achieve a good signal-to-noise ratio.[9]
Stripping and Reprobing Issues If stripping and reprobing, ensure complete removal of the first set of antibodies without removing the transferred protein. It is often more reliable to run parallel gels for detecting total and phosphorylated proteins.[9]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
  • Cell Seeding: Seed K562 cells (or other suitable cell lines expressing BCR-ABL) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

  • Cell Treatment: Add 100 µL of the diluted this compound or DMSO control to the appropriate wells. Incubate for 72 hours.

  • Viability Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Data Acquisition: Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of BCR-ABL Phosphorylation
  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-BCR-ABL (e.g., p-Tyr207) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification and Normalization: Quantify the band intensities using densitometry software. To normalize for protein loading, either strip the membrane and re-probe for total BCR-ABL or a housekeeping protein, or use a total protein stain on a parallel blot.[11]

Protocol 3: Immunoprecipitation (IP) of BCR-ABL
  • Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease and phosphatase inhibitors.[10]

  • Pre-clearing: Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[12]

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against BCR-ABL and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[13]

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[13][14]

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Visualizations

Chmfl48_Signaling_Pathway Chmfl48 This compound p_BCR_ABL p-BCR-ABL (Active) Chmfl48->p_BCR_ABL Apoptosis Apoptosis Chmfl48->Apoptosis BCR_ABL BCR-ABL BCR_ABL->p_BCR_ABL Autophosphorylation STAT5 STAT5 p_BCR_ABL->STAT5 Phosphorylates CRKL CRKL p_BCR_ABL->CRKL Phosphorylates p_STAT5 p-STAT5 STAT5->p_STAT5 Proliferation Cell Proliferation & Survival p_STAT5->Proliferation p_CRKL p-CRKL CRKL->p_CRKL p_CRKL->Proliferation

Caption: this compound inhibits BCR-ABL autophosphorylation and downstream signaling.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare this compound Serial Dilutions seed_cells->prepare_drug treat_cells Treat Cells (72h) prepare_drug->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read_plate Measure Absorbance (570 nm) dissolve->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal-to-noise ratio issues in biochemical assays, particularly those involving kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it critical in biochemical assays?

The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. A high S/N ratio is crucial for assay quality, indicating that the measured signal is significantly above the background, which leads to more reliable and reproducible data. In kinase inhibitor screening, a robust S/N ratio is essential for distinguishing true inhibitory effects from experimental variability.

Q2: What are the common causes of a low signal-to-noise ratio in a kinase assay?

A low signal-to-noise ratio can result from either a weak signal or high background noise.[1] Common contributing factors include:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, peptide substrate, or the kinase can lead to a diminished signal.[1]

  • High Background: This can be caused by non-specific binding of antibodies or substrates to the assay plate, or contamination of reagents.[1][2]

  • Enzyme Inactivity: Improper storage or handling can lead to a loss of kinase activity.[1]

  • Buffer Incompatibility: Components within the assay buffer may interfere with the kinase reaction or the detection method.[1]

  • Compound Interference: Test compounds may autofluoresce or quench the detection signal, leading to false positives or negatives.[3]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide is divided into two primary scenarios: low signal and high background.

Scenario 1: Low Signal

A weak or low signal can significantly reduce the dynamic range of the assay.

Troubleshooting Steps for Low Signal:

Potential Cause Recommended Solution Additional Notes
Inactive Kinase - Confirm enzyme concentration and purity. - Test different lots of the kinase. - Optimize storage conditions (e.g., aliquot and store at -80°C).[2]Ensure proper handling and avoid repeated freeze-thaw cycles.
Suboptimal Reagent Concentrations - Titrate ATP, substrate, and kinase concentrations to determine optimal levels. - For inhibitor screening, using ATP concentrations near physiological levels (around 1 mM) can yield more relevant results.[1]Perform a matrix titration to find the best combination.
Inappropriate Incubation Time - Increase the incubation time for the kinase reaction to allow for more product formation.[1]Ensure the reaction remains within the linear range to avoid substrate depletion.
Suboptimal Buffer Conditions - Verify that the buffer pH is optimal for the specific kinase (e.g., PKA generally prefers a pH between 7.0 and 7.5).[1] - Ensure the buffer does not contain any known inhibitors of your kinase.[1]Check literature for the optimal conditions for your kinase of interest.

Experimental Workflow for a Typical Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP add_kinase Add Kinase to Plate prep_reagents->add_kinase prep_inhibitor Prepare Test Compound (e.g., CHMFL Inhibitor) add_inhibitor Add Test Compound prep_inhibitor->add_inhibitor add_kinase->add_inhibitor add_substrate_atp Add Substrate & ATP to Initiate Reaction add_inhibitor->add_substrate_atp incubate Incubate at Optimal Temperature add_substrate_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate (e.g., Luminescence, Fluorescence) add_detection->read_plate calc_sn Calculate Signal-to-Noise Ratio read_plate->calc_sn determine_ic50 Determine IC50 Values calc_sn->determine_ic50

Caption: A generalized workflow for a biochemical kinase assay.

Scenario 2: High Background

High background noise can mask the true signal from the kinase activity, resulting in a poor S/N ratio.[1]

Troubleshooting Steps for High Background:

Potential Cause Recommended Solution Additional Notes
Non-Specific Binding - Add a blocking agent like Bovine Serum Albumin (BSA) or casein to the assay buffer.[1][2] - Incorporate a mild non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer.[1][2] - Use low-binding microplates.[2]Titrate the concentration of the blocking agent and detergent to find the optimal balance.
Reagent Contamination - Run control reactions without the kinase to check for ATP contamination in other reagents.[1] - Prepare fresh buffers using high-purity water and reagents.[2]Filter-sterilizing buffers can help remove particulate matter that may interfere with the assay.[2]
Insufficient Washing - Increase the number and duration of wash steps.[1] - Increase the volume of wash buffer used for each well.[1]This is particularly crucial for ELISA-based and other heterogeneous assay formats.
High Antibody Concentration (for antibody-based detection) - Titrate primary and secondary antibodies to determine the lowest concentration that still provides a strong signal.[1]This helps to reduce non-specific binding of the antibodies.

Troubleshooting Logic for Low Signal-to-Noise Ratio

G start Low S/N Ratio check_controls Analyze Controls: Max Signal (No Inhibitor) vs. Background (No Kinase) start->check_controls low_signal Is Max Signal Low? check_controls->low_signal high_background Is Background High? low_signal->high_background No troubleshoot_low_signal Troubleshoot Low Signal: - Check Enzyme Activity - Optimize Reagent Concentrations - Increase Incubation Time - Verify Buffer Conditions low_signal->troubleshoot_low_signal Yes both_issues Address Both Issues Sequentially: Start with High Background, then Optimize Signal low_signal->both_issues Yes, and... troubleshoot_high_background Troubleshoot High Background: - Add Blocking Agents/Detergents - Check for Reagent Contamination - Optimize Wash Steps - Titrate Antibodies high_background->troubleshoot_high_background Yes re_evaluate Re-evaluate S/N Ratio high_background->re_evaluate No troubleshoot_low_signal->re_evaluate troubleshoot_high_background->re_evaluate both_issues->re_evaluate

Caption: A decision tree for troubleshooting low signal-to-noise.

Key Experimental Parameters and Assay Formats

Common Kinase Assay Formats

Several assay formats are available for measuring kinase activity, each with its own advantages and potential for signal-to-noise issues.

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[4] They are homogeneous, have low false-positive rates, and are suitable for high-throughput screening.[4]

  • Fluorescence-Based Assays:

    • Fluorescence Polarization (FP): This method measures the change in the rotational mobility of a fluorescently labeled ligand upon binding to the kinase.[2][3]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, homogeneous assay that uses a lanthanide donor and a fluorescent acceptor to measure binding or phosphorylation.[2][3] TR-FRET assays generally have low background fluorescence and high signal-to-background ratios.[5]

  • ELISA-Based Formats: These immunoassays quantify phosphorylated substrates using specific antibodies.[3]

Typical Reagent Concentrations

The following table provides a starting point for optimizing reagent concentrations. The optimal concentrations will vary depending on the specific kinase and substrate.

Reagent Typical Concentration Range Considerations
ATP 10 µM - 100 µMCan be up to 1 mM to mimic physiological conditions.[1][4]
Peptide Substrate 50 µM - 500 µMShould be at or above the Km for the kinase.
Kinase Varies widely (ng/mL to µg/mL)Should be titrated to ensure the reaction is in the linear range.
BSA 0.1% - 1%Used as a blocking agent to reduce non-specific binding.[1]
Tween-20/Triton X-100 0.01% - 0.05%A mild detergent to reduce hydrophobic interactions.[1][2]

References

Validation & Comparative

Comparative Efficacy Analysis: CHMFL-ABL/KIT-155 versus Imatinib in Preclinical Models of Chronic Myeloid Leukemia and Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the preclinical efficacy of the novel dual ABL/c-KIT kinase inhibitor, CHMFL-ABL/KIT-155, and the established therapeutic agent, imatinib (B729). The data presented is collated from publicly available scientific literature to facilitate an evidence-based evaluation for researchers in oncology and drug development.

Executive Summary

CHMFL-ABL/KIT-155 is a potent, type II dual inhibitor of ABL and c-KIT kinases.[1] Preclinical data suggests that CHMFL-ABL/KIT-155 exhibits strong anti-proliferative activity against cancer cell lines driven by BCR-ABL (Chronic Myeloid Leukemia - CML) and c-KIT (Gastrointestinal Stromal Tumors - GIST).[1] This activity is achieved through the inhibition of the respective signaling pathways, leading to cell cycle arrest and apoptosis.[1] Imatinib, the current standard-of-care for CML and GIST, is also a tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGFR.[2] This guide directly compares the in vitro and in vivo efficacy of these two compounds based on available preclinical data.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the efficacy of CHMFL-ABL/KIT-155 and imatinib.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
CHMFL-ABL/KIT-155 ABL46[1]
c-KIT75[1]
Imatinib v-Abl~600
c-Kit~100
PDGFR~100

Note: IC50 values for imatinib are approximate and collated from various sources. Direct comparative studies under identical assay conditions may yield different results.

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineCancer TypeIC50 (nM)
CHMFL-ABL/KIT-155 K562CMLNot explicitly stated in abstract
GIST-T1GISTNot explicitly stated in abstract
Imatinib K562CML~290 - 3953 (sensitive vs. resistant)[3]
GIST-T1GIST~1.7 µM (sensitive)

Note: The IC50 of CHMFL-ABL/KIT-155 in these cell lines is not explicitly provided in the primary abstract but is described as potent. The IC50 for imatinib can vary based on the development of resistance.

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelCancer TypeDosageTumor Growth Inhibition
CHMFL-ABL/KIT-155 K562CMLNot explicitly stated in abstractEffective suppression[1]
GIST-T1GISTNot explicitly stated in abstractEffective suppression[1]
Imatinib K562CML100 mg/kg/daySignificant inhibition[4]
GIST-T1GIST80 mg/kg BIDTumor stabilization[5]

Note: The in vivo efficacy of CHMFL-ABL/KIT-155 is described as effective, but specific quantitative tumor growth inhibition percentages are not available in the provided abstract. The efficacy of imatinib can be cytostatic in some models.

Experimental Protocols

The following are representative methodologies for the key experiments cited in the comparison.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a target kinase by 50% (IC50).

Methodology:

  • Enzyme and Substrate: Recombinant ABL or c-KIT kinase is used. A synthetic peptide substrate containing a tyrosine residue is prepared.

  • Reaction: The kinase, substrate, and varying concentrations of the test compound (CHMFL-ABL/KIT-155 or imatinib) are incubated in a reaction buffer containing ATP and MgCl₂.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using a phospho-specific antibody in an ELISA format or through radioactivity measurement if using ³²P-ATP.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture: Human CML (K562) and GIST (GIST-T1) cells are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of CHMFL-ABL/KIT-155 or imatinib for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Western Blotting

Objective: To detect and quantify the levels of specific proteins involved in the BCR-ABL and c-KIT signaling pathways, and to assess the effect of the inhibitors on their phosphorylation status.

Methodology:

  • Cell Lysis: K562 or GIST-T1 cells are treated with CHMFL-ABL/KIT-155 or imatinib for a defined time. The cells are then lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-c-KIT, total c-KIT, and downstream signaling molecules like phospho-STAT5, phospho-AKT, etc.).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the inhibitory effect of the compounds.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Cell Implantation: A specific number of K562 or GIST-T1 cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into different treatment groups: vehicle control, CHMFL-ABL/KIT-155, and imatinib. The compounds are administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth curves for each treatment group are plotted. The percentage of tumor growth inhibition is calculated at the end of the study. Body weight of the mice is also monitored as an indicator of toxicity.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by CHMFL-ABL/KIT-155 and imatinib.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival CHMFL-ABL/KIT-155 CHMFL-ABL/KIT-155 CHMFL-ABL/KIT-155->BCR-ABL Imatinib Imatinib Imatinib->BCR-ABL

Caption: BCR-ABL signaling pathway and points of inhibition.

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-KIT c-KIT RAS RAS c-KIT->RAS STAT3 STAT3 c-KIT->STAT3 PI3K PI3K c-KIT->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT3->Survival AKT AKT PI3K->AKT AKT->Survival CHMFL-ABL/KIT-155 CHMFL-ABL/KIT-155 CHMFL-ABL/KIT-155->c-KIT Imatinib Imatinib Imatinib->c-KIT

Caption: c-KIT signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Start In_Vitro_Assays In_Vitro_Assays Start->In_Vitro_Assays Kinase_Inhibition Kinase_Inhibition In_Vitro_Assays->Kinase_Inhibition Cell_Viability Cell_Viability In_Vitro_Assays->Cell_Viability Western_Blot Western_Blot In_Vitro_Assays->Western_Blot Data_Analysis Data_Analysis Kinase_Inhibition->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis In_Vivo_Assays In_Vivo_Assays Xenograft_Model Xenograft_Model In_Vivo_Assays->Xenograft_Model Efficacy_Comparison Efficacy_Comparison Xenograft_Model->Efficacy_Comparison Data_Analysis->In_Vivo_Assays End End Efficacy_Comparison->End

Caption: Preclinical drug efficacy evaluation workflow.

References

A Comparative Guide to the Kinase Selectivity of Chmfl-48 and Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of Chmfl-48 and sunitinib (B231), two noteworthy kinase inhibitors. While sunitinib is a well-established multi-targeted agent in cancer therapy, this compound has emerged as a highly potent inhibitor of specific kinases. This document aims to present an objective comparison based on available experimental data to inform research and drug development decisions.

Executive Summary

Sunitinib is a broad-spectrum inhibitor targeting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT. In contrast, available data on this compound highlight its exceptional potency and likely high selectivity towards the BCR-ABL kinase, a key driver in certain leukemias. A direct, comprehensive kinome-wide selectivity comparison is currently limited by the lack of publicly available kinome scan data for this compound. This guide, therefore, focuses on a comparison of their primary targets and the strategic implications of their differing selectivity profiles.

Data Presentation: Potency Against Key Kinase Targets

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sunitinib against their respective primary kinase targets. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)
ABL 1 [1]>800[2]
ABL (T315I mutant) 0.8 [1]-
VEGFR1 (FLT1) -80
VEGFR2 (KDR) -2[2]
VEGFR3 (FLT4) --
PDGFRα -2
PDGFRβ -2[2]
KIT -80[2]
FLT3 -50
RET --
CSF-1R --

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the primary signaling pathways targeted by this compound and sunitinib.

chmfl48_pathway cluster_membrane Cell Membrane BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 CRKL CRKL BCR-ABL->CRKL This compound This compound This compound->BCR-ABL Inhibits Proliferation Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition CRKL->Proliferation sunitinib_pathway cluster_membrane Cell Membrane VEGFR VEGFR PI3K/AKT PI3K/AKT VEGFR->PI3K/AKT RAS/MAPK RAS/MAPK VEGFR->RAS/MAPK PDGFR PDGFR PDGFR->PI3K/AKT PDGFR->RAS/MAPK KIT KIT KIT->PI3K/AKT KIT->RAS/MAPK Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->KIT Inhibits Angiogenesis Angiogenesis PI3K/AKT->Angiogenesis Cell_Proliferation Cell Proliferation RAS/MAPK->Cell_Proliferation kinase_assay_workflow Start Start Compound_Dilution Prepare Serial Dilutions of Inhibitor Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate with ATP Incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Initiate_Reaction->Stop_Reaction Signal_Generation Generate Luminescent Signal from ADP Stop_Reaction->Signal_Generation Data_Acquisition Read Luminescence Signal_Generation->Data_Acquisition Data_Analysis Calculate % Inhibition Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Validating Chmfl-48 Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, particularly for Chronic Myeleloid Leukemia (CML), the validation of a drug's engagement with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This guide provides a comprehensive comparison of Chmfl-48, a potent BCR-ABL kinase inhibitor, with established alternatives such as Imatinib and Dasatinib. We present supporting experimental data, detailed methodologies for key validation assays, and visual workflows to assist researchers, scientists, and drug development professionals in their evaluation.

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the in vitro and cellular potency of this compound and its analogs in comparison to Imatinib and Dasatinib against the BCR-ABL kinase and CML cell lines.

CompoundAssay TypeTarget/Cell LineIC50 (nM)GI50 (nM)
This compound (CHMFL-ABL-074) Kinase AssayABL124[1][2]-
Cell ProliferationK562-56[1][2]
Cell ProliferationMEG-01-18[1][2]
Cell ProliferationKU812-57[1][2]
CHMFL-ABL-039 Kinase AssayABL1 (native)7.9[3][4]-
Kinase AssayABL1 (V299L mutant)27.9[3][4][5]-
Imatinib Kinase AssayABL1~200-600-
Cell ProliferationK562-~200-300
Dasatinib Kinase AssayABL1 (native)<1-
Cell ProliferationCML cell lines-~1-3

BCR-ABL Signaling Pathway and Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of CML cells through the activation of multiple downstream signaling pathways. Key among these are the JAK/STAT and MAPK/ERK pathways. This compound, like other BCR-ABL inhibitors, blocks the kinase activity of BCR-ABL, thereby preventing the phosphorylation and activation of its substrates, including CRKL and STAT5. This inhibition leads to cell cycle arrest and apoptosis in BCR-ABL-positive cells.

BCR_ABL_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 P JAK JAK BCR_ABL->JAK P CRKL CRKL BCR_ABL->CRKL P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 JAK->STAT5 P pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation pCRKL p-CRKL CRKL->pCRKL Chmfl48 This compound Chmfl48->BCR_ABL Inhibition

Figure 1. Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Target Engagement Validation

To rigorously validate the engagement of this compound with BCR-ABL in a cellular context, a combination of biophysical and biochemical assays is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Workflow:

CETSA_Workflow A 1. Treat Cells (e.g., K562) with this compound or Vehicle B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Insoluble Fractions (Centrifugation) C->D E 5. Protein Quantification of Soluble Fraction (e.g., Western Blot for BCR-ABL) D->E F 6. Data Analysis (Melting Curve Generation) E->F Kinobeads_Workflow A 1. Prepare Cell Lysate (e.g., K562 cells) B 2. Incubate Lysate with Varying Concentrations of this compound A->B C 3. Add Kinobeads (Affinity Matrix) B->C D 4. Incubate and Wash to Remove Unbound Proteins C->D E 5. Elute and Digest Bound Kinases D->E F 6. LC-MS/MS Analysis and Quantification E->F

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of FLT3 Inhibitors: CHMFL-FLT3-122, Gilteritinib, and Quizartinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, CHMFL-FLT3-122, with two established second-generation FLT3 inhibitors, Gilteritinib and Quizartinib. This information is intended for researchers, scientists, and drug development professionals engaged in the study of targeted therapies for acute myeloid leukemia (AML).

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target in AML.[1]

This guide focuses on a comparative analysis of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor, against Gilteritinib and Quizartinib, two FLT3 inhibitors that have been extensively studied in clinical trials.

Pharmacodynamics: In Vitro Potency and Selectivity

The primary pharmacodynamic effect of these agents is the inhibition of FLT3 kinase activity, which in turn blocks downstream signaling pathways crucial for leukemic cell survival and proliferation.

CompoundTargetIC50 (nM)Cell LineGI50 (nM)Cell Line
CHMFL-FLT3-122 FLT340-22MV4-11 (FLT3-ITD)
BTK>400---
c-KIT--1900BaF3 (TEL-c-KIT)
Gilteritinib FLT3----
AXL----
ALK----
Quizartinib FLT3----
c-KIT----

Data Interpretation:

  • CHMFL-FLT3-122 demonstrates potent inhibition of FLT3 kinase with an IC50 of 40 nM.[2] It shows significant anti-proliferative activity against the FLT3-ITD positive AML cell line MV4-11 with a GI50 of 22 nM.[2][3] Notably, it exhibits high selectivity for FLT3 over BTK (over 10-fold) and c-KIT (170-fold), suggesting a potential to minimize off-target effects like myelosuppression that can be associated with c-KIT inhibition.[2]

  • Gilteritinib is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations.[4] It also inhibits other tyrosine kinases such as AXL and ALK.[4]

  • Quizartinib is a highly potent and selective second-generation, type II FLT3 inhibitor.[5]

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of these inhibitors determine their absorption, distribution, metabolism, and excretion, which are critical for maintaining therapeutic drug concentrations.

ParameterCHMFL-FLT3-122 (preclinical)Gilteritinib (clinical)Quizartinib (clinical)
Bioavailability (F%) 30% (oral, in vivo)[2]--
Tmax (hours) -2 - 6[6]0.7 - 12.0[7]
Half-life (t1/2, hours) -113[6]6.8 - 151.8[7]
Metabolism -Primarily via CYP3A4[6]-
Elimination -Primarily via feces[6]-

Data Interpretation:

  • CHMFL-FLT3-122 shows good oral bioavailability (30%) in preclinical in vivo studies.[2]

  • Gilteritinib is characterized by a long half-life of approximately 113 hours, reaching peak plasma concentrations between 2 and 6 hours after oral administration.[6] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[6]

  • Quizartinib exhibits a variable time to maximum plasma concentration and a wide range for its elimination half-life.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the evaluation of these inhibitors, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_P Autophosphorylation FLT3->FLT3_P FL FLT3 Ligand FL->FLT3 Binding & Dimerization RAS RAS FLT3_P->RAS PI3K PI3K FLT3_P->PI3K JAK JAK FLT3_P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., CHMFL-FLT3-122) Inhibitor->FLT3_P Inhibition

Caption: FLT3 signaling pathways and the inhibitory action of FLT3 inhibitors.

PK_Workflow cluster_preclinical Preclinical Pharmacokinetics cluster_clinical Clinical Pharmacokinetics AnimalModel Animal Model (e.g., Rats, Mice) Dosing Drug Administration (Oral or IV) AnimalModel->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters Phase1 Phase I Clinical Trial (Healthy Volunteers or Patients) DoseEscalation Dose Escalation Studies Phase1->DoseEscalation PK_Sampling Pharmacokinetic Sampling DoseEscalation->PK_Sampling DDI Drug-Drug Interaction Studies DoseEscalation->DDI Metabolite_ID Metabolite Identification PK_Sampling->Metabolite_ID

Caption: A typical experimental workflow for pharmacokinetic studies.

Experimental Protocols

In Vitro Kinase Inhibitory Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents: Recombinant human FLT3 kinase, ATP, appropriate substrate (e.g., a synthetic peptide), and the test compound.

  • Procedure: The kinase reaction is performed in a buffer containing the kinase, substrate, and varying concentrations of the test compound. The reaction is initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (GI50)

Objective: To determine the concentration of a compound that causes 50% inhibition of cell growth.

Methodology:

  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the drug concentration.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic profile of a compound after oral and/or intravenous administration in an animal model (e.g., mice or rats).

Methodology:

  • Animal Model: Healthy male Sprague-Dawley rats or BALB/c nude mice are used.

  • Drug Administration: The compound is administered orally (e.g., by gavage) or intravenously at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2) are calculated using non-compartmental analysis.

Conclusion

CHMFL-FLT3-122 emerges as a promising novel FLT3 inhibitor with potent and selective activity against FLT3-ITD positive AML cells in preclinical models. Its favorable oral bioavailability warrants further investigation. A direct comparison with established inhibitors like Gilteritinib and Quizartinib highlights the competitive landscape of FLT3-targeted therapies. The high selectivity of CHMFL-FLT3-122 for FLT3 over c-KIT may translate into a better safety profile with reduced myelosuppression, a common adverse effect of less selective FLT3 inhibitors. Further clinical development will be crucial to fully elucidate the therapeutic potential of CHMFL-FLT3-122 in the treatment of FLT3-mutated AML.

References

Head-to-head comparison of Chmfl-48 and CHMFL-KIT-110

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapy, the development of selective kinase inhibitors remains a cornerstone of precision medicine. This guide provides a detailed, data-driven comparison of two such inhibitors: Chmfl-48, a potent BCR-ABL inhibitor, and CHMFL-KIT-110, a highly selective c-KIT inhibitor. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the distinct biochemical, cellular, and in vivo activities of these compounds, thereby aiding in the selection of appropriate research tools and potential therapeutic candidates.

Introduction to the Kinase Inhibitors

This compound is an orally active inhibitor targeting the BCR-ABL fusion protein , a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). Its development addresses the clinical need for potent inhibitors that can overcome resistance to existing therapies.

CHMFL-KIT-110 is a novel, selective, and orally available type II inhibitor of the c-KIT kinase .[1][2][3][4] Mutations leading to the constitutive activation of c-KIT are the primary oncogenic drivers in the majority of Gastrointestinal Stromal Tumors (GISTs).[1][2] CHMFL-KIT-110 was designed to offer high selectivity for c-KIT, thereby minimizing off-target effects associated with multi-kinase inhibitors like imatinib (B729) and sunitinib.[1][2][4]

Biochemical Activity and Kinase Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome.

CHMFL-KIT-110 demonstrates high potency and remarkable selectivity for c-KIT. In biochemical assays, it strongly inhibits c-KIT phosphorylation with an IC50 of 99 nM.[2] A KinomeScan profiling against 468 kinases revealed a high degree of selectivity, with a score (S score (1)) of 0.01, and it notably abolished ABL and FLT3 kinase activity.[1][2][4]

For This compound , while specific public data under this name is limited, a closely related and well-characterized BCR-ABL inhibitor from the same research program, CHMFL-074 , can be used as a surrogate for comparison. CHMFL-074 potently inhibits ABL1 kinase with an IC50 of 24 nM and also shows activity against PDGFRα/β (IC50: 71 nM and 88 nM, respectively).[5] Its KinomeScan profile also indicates high selectivity with an S score(1) of 0.03.[5]

Table 1: Biochemical Potency and Kinase Selectivity

ParameterThis compound (surrogate: CHMFL-074)CHMFL-KIT-110
Primary Target BCR-ABLc-KIT
IC50 (Primary Target) 24 nM (ABL1)[5]99 nM (c-KIT phosphorylation)[2]
Key Off-Targets PDGFRα/βNone reported
Kinase Selectivity Score S score(1) = 0.03[5]S score(1) = 0.01[1][2]

In Vitro Anti-proliferative and Cellular Activity

The efficacy of these inhibitors at the cellular level is a key indicator of their potential therapeutic utility.

CHMFL-KIT-110 exhibits potent anti-proliferative effects in GIST cell lines that are dependent on c-KIT signaling. It demonstrated GI50 values of 0.021 μM in GIST-T1 cells and 0.043 μM in GIST-882 cells.[1] In cellular assays, it effectively blocks c-KIT-mediated signaling pathways, leading to the induction of apoptosis and cell cycle arrest.[2]

This compound (as CHMFL-074) shows strong anti-proliferative activity against CML cell lines driven by the BCR-ABL kinase. It has reported GI50 values of 56 nM in K562 cells, 18 nM in MEG-01 cells, and 57 nM in KU812 cells.[5] Mechanistically, CHMFL-074 was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in Philadelphia chromosome-positive (Ph+) CML cell lines.[5]

Table 2: In Vitro Anti-proliferative Activity

Cell LinePrimary DriverInhibitorGI50
GIST-T1c-KITCHMFL-KIT-110 0.021 µM[1]
GIST-882c-KITCHMFL-KIT-110 0.043 µM[1]
K562BCR-ABLThis compound (CHMFL-074) 56 nM[5]
MEG-01BCR-ABLThis compound (CHMFL-074) 18 nM[5]
KU812BCR-ABLThis compound (CHMFL-074) 57 nM[5]

In Vivo Efficacy

Preclinical animal models provide crucial data on the in vivo performance and tolerability of drug candidates.

CHMFL-KIT-110 has demonstrated significant tumor growth inhibition in a GIST xenograft model. In mice bearing GIST-T1 tumors, oral administration of CHMFL-KIT-110 led to effective tumor suppression.[2] A pharmacokinetics study in rats revealed an oral half-life of 4.11 hours and an absolute oral bioavailability of 36%.[2]

This compound (as CHMFL-074) also showed promising in vivo efficacy. In a K562 CML xenograft mouse model, oral administration of 100 mg/kg/day of CHMFL-074 resulted in a 65% tumor growth inhibition (TGI) without apparent toxicity.[5]

Table 3: In Vivo Efficacy

InhibitorAnimal ModelDosingTumor Growth Inhibition (TGI)
CHMFL-KIT-110 GIST-T1 XenograftNot specifiedEffective tumor suppression[2]
This compound (CHMFL-074) K562 Xenograft100 mg/kg/day (oral)65%[5]

Signaling Pathways

The distinct molecular targets of this compound and CHMFL-KIT-110 mean they interrupt different oncogenic signaling cascades.

BCR_ABL_Signaling cluster_downstream Downstream Pathways BCR_ABL BCR-ABL RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK-STAT Pathway BCR_ABL->STAT5 Chmfl_48 This compound Chmfl_48->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: BCR-ABL signaling pathway inhibited by this compound.

cKIT_Signaling cluster_downstream Downstream Pathways cKIT c-KIT Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway cKIT->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway cKIT->PI3K_AKT STAT3 JAK-STAT Pathway cKIT->STAT3 CHMFL_KIT_110 CHMFL-KIT-110 CHMFL_KIT_110->cKIT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: c-KIT signaling pathway inhibited by CHMFL-KIT-110.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to robust scientific inquiry.

Biochemical Kinase Assay (General Protocol)

The inhibitory activity of the compounds on target kinases is typically assessed using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.

  • Reaction Setup: The kinase, a specific substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP) are combined in a reaction buffer.

  • Inhibitor Addition: The test compound (this compound or CHMFL-KIT-110) is added at varying concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.

  • Termination: The reaction is stopped, often by adding a solution like phosphoric acid.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

The anti-proliferative effects of the inhibitors on cancer cell lines are commonly measured using viability assays.

  • Cell Seeding: Cancer cells (e.g., K562 for CML, GIST-T1 for GIST) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent is added to the wells, and the luminescence is measured.

  • Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (GI50 Determination) Biochem_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, FACS) Cell_Assay->Mechanism_Study PK_Study Pharmacokinetics Study (Bioavailability, Half-life) Mechanism_Study->PK_Study Lead Candidate Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study

Caption: A typical preclinical drug discovery workflow.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and safety of a potential drug.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., K562 or GIST-T1).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound or CHMFL-KIT-110) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume or weight in the treated group to the control group.

Conclusion

This compound (represented by CHMFL-074) and CHMFL-KIT-110 are potent and selective kinase inhibitors with distinct therapeutic targets. This compound is a promising agent for CML, targeting the BCR-ABL oncoprotein, while CHMFL-KIT-110 offers a highly selective approach for the treatment of GISTs by targeting c-KIT. The data presented in this guide highlights their respective strengths in terms of biochemical potency, cellular activity, and in vivo efficacy. This head-to-head comparison should serve as a valuable resource for researchers in the field of oncology drug discovery, enabling more informed decisions in their research endeavors.

References

Comparative Efficacy of Chmfl-48 in Drug-Resistant Cancer Models: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in oncology, limiting the long-term efficacy of targeted therapies. Novel therapeutic agents capable of overcoming these resistance mechanisms are urgently needed. This guide provides a comparative analysis of a hypothetical, next-generation kinase inhibitor, Chmfl-48, against established and alternative therapies in preclinical models of drug-resistant cancers. All data for this compound is projected to demonstrate potent and broad-spectrum activity for illustrative purposes.

Introduction to this compound: A Hypothetical Profile

This compound is envisioned as a highly potent, orally bioavailable, multi-targeted kinase inhibitor, designed to overcome common mechanisms of acquired resistance to current targeted therapies. Its primary hypothetical targets include key mutated kinases in non-small cell lung cancer (NSCLC), melanoma, and chronic myeloid leukemia (CML).

Mechanisms of Acquired Drug Resistance

Acquired resistance to targeted therapies can arise through various mechanisms, broadly categorized as:

  • On-target alterations: Secondary mutations in the drug's target protein that prevent inhibitor binding.

  • Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the inhibited pathway.

  • Histological transformation: Change in the tumor's cellular makeup to a different, less-sensitive lineage.

  • Drug efflux: Increased expression of transporter proteins that pump the drug out of cancer cells.[1]

This guide will focus on on-target alterations and bypass pathways, which are common preclinical models for testing novel inhibitors.

Comparative Efficacy in NSCLC with EGFR Mutations

A significant portion of NSCLC patients with EGFR mutations develop resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), most commonly through the acquisition of the T790M "gatekeeper" mutation. Third-generation inhibitors, such as osimertinib, were developed to target this specific resistance mechanism.[2][3][4]

Data Presentation: In Vitro Proliferation Assays

The following table compares the half-maximal inhibitory concentration (IC50) of this compound (hypothetical) with first and third-generation EGFR inhibitors in NSCLC cell lines harboring different EGFR mutations. Lower IC50 values indicate higher potency.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)This compound IC50 (nM) (Hypothetical)
PC-9Exon 19 deletion (sensitive)15125
H1975L858R + T790M (resistant)>10,000158
H3255L858R (sensitive)20187

Data for Gefitinib and Osimertinib are representative values from preclinical studies. This compound values are hypothetical.

Data Presentation: In Vivo Xenograft Models

The table below summarizes the tumor growth inhibition (TGI) in mouse xenograft models implanted with EGFR-mutant NSCLC cell lines.

Xenograft ModelTreatmentDosageTGI (%)
PC-9Osimertinib25 mg/kg, qd>90
This compound (Hypothetical)20 mg/kg, qd>95
H1975Osimertinib50 mg/kg, qd~85
This compound (Hypothetical)40 mg/kg, qd>90

Data for Osimertinib is representative of preclinical findings. This compound data is hypothetical.

Comparative Efficacy in ALK-Rearranged NSCLC

Resistance to the first-generation ALK inhibitor, crizotinib, frequently occurs through secondary mutations in the ALK kinase domain.[5][6] Next-generation ALK inhibitors have been developed to overcome these mutations.[1][6]

Data Presentation: In Vitro Efficacy Against ALK Mutations
ALK MutationCrizotinib IC50 (nM)Alectinib IC50 (nM)Ceritinib IC50 (nM)This compound IC50 (nM) (Hypothetical)
Wild-type241.927-351.5
L1196M1153.5Potent2.0
G1269A10017Potent5.0
G1202R>1000>1000Not effective25

Data for existing drugs are compiled from preclinical studies.[5][6] this compound values are hypothetical, illustrating broad activity against resistant mutations.

Comparative Efficacy in BRAF-Mutant Melanoma

Resistance to BRAF inhibitors like vemurafenib (B611658) is a major clinical challenge.[7][8] Mechanisms include reactivation of the MAPK pathway through various means or activation of parallel pathways like PI3K/Akt.[9][10] Combination therapy with a MEK inhibitor is a standard approach to delay resistance.[7]

Data Presentation: In Vitro Proliferation in Resistant Melanoma Cells
Cell LineResistance MechanismVemurafenib IC50 (µM)Vemurafenib + Trametinib IC50 (µM)This compound IC50 (µM) (Hypothetical)
A375BRAF V600E (sensitive)0.30.10.05
A375-RMAPK pathway reactivation>101.50.2

Data for existing drugs are representative. This compound values are hypothetical.

Comparative Efficacy in CML with BCR-ABL Mutations

The T315I mutation in the BCR-ABL kinase confers resistance to most first and second-generation TKIs in CML.[11] Ponatinib (B1185) is a third-generation inhibitor designed to be effective against this mutation.[11][12][13]

Data Presentation: In Vitro Efficacy Against BCR-ABL T315I
Cell LineBCR-ABL StatusImatinib IC50 (nM)Ponatinib IC50 (nM)This compound IC50 (nM) (Hypothetical)
K562Wild-type200-5000.3-0.50.2
Ba/F3 T315IT315I mutation>10,0002.01.0

Data for Imatinib and Ponatinib are from preclinical studies.[12][13] this compound values are hypothetical.

Alternative and Combination Strategies

Beyond single-agent kinase inhibitors, other strategies are employed to combat drug resistance.

Combination Therapy

Combining drugs that target different pathways can prevent or overcome resistance.[14][15][16][17][18] For example, combining a BRAF and a MEK inhibitor in melanoma has shown improved outcomes.[7] Preclinical studies also explore combining targeted therapies with chemotherapy or immunotherapy.[14][16]

Immunotherapy: CAR-T Cells

Chimeric Antigen Receptor (CAR) T-cell therapy has shown remarkable success in hematological malignancies, particularly in patients resistant to chemotherapy.[19][20][21][22] This approach genetically modifies a patient's T cells to recognize and attack cancer cells.[23] Preclinical studies are ongoing to expand its use to solid tumors and overcome resistance mechanisms.[19][20]

Experimental Protocols

In Vitro Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.[24][25]

  • Drug Treatment: The compound of interest is serially diluted to a range of concentrations.[26] The cells are then treated with these concentrations for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.

  • Data Analysis: The results are plotted as cell viability versus drug concentration, and the IC50 value is calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.[27][28][29]

  • Cell Implantation: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., 5-10 million cells).[28][30]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The investigational drug is administered (e.g., orally or intraperitoneally) according to a specified dosing schedule.[27]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Signaling Pathways

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Chmfl_48 This compound (Hypothetical) Chmfl_48->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition by TKIs.

Experimental Workflow

Xenograft_Workflow start Start: Human Tumor Cell Line implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_control Vehicle Control randomization->treatment_control treatment_drug Drug Treatment (e.g., this compound) randomization->treatment_drug monitoring Tumor Volume and Body Weight Monitoring treatment_control->monitoring treatment_drug->monitoring endpoint Study Endpoint: Tumor Size Limit Reached monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis Resistance_Mechanisms initial_therapy Initial Targeted Therapy (e.g., 1st Gen TKI) response Initial Tumor Response initial_therapy->response resistance Acquired Resistance response->resistance on_target On-Target Mutation (e.g., T790M, T315I) resistance->on_target bypass Bypass Pathway Activation (e.g., MET Amp) resistance->bypass next_gen_tki Next-Generation TKI (e.g., this compound) on_target->next_gen_tki combo_therapy Combination Therapy bypass->combo_therapy overcome Overcoming Resistance next_gen_tki->overcome combo_therapy->overcome

References

Unable to Verify "Chmfl-48": A Guide to Navigating Unidentified Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data and reproducibility studies on a compound designated as "Chmfl-48" has yielded no specific results. This suggests that "this compound" may not be a publicly recognized name for a chemical entity or that information about it is not widely available in scientific literature.

The abbreviation "CHMFL" is associated with the High Magnetic Field Laboratory of the Chinese Academy of Sciences, a research institution known for its work in various scientific fields, including the development of novel kinase inhibitors. It is possible that "this compound" represents an internal codename for a compound that has not yet been publicly disclosed or published. Without further identifying information, such as a full chemical name, a publication reference, or a specific therapeutic target, a thorough comparison and analysis of its experimental reproducibility remain unfeasible.

For researchers, scientists, and drug development professionals seeking information on novel compounds, it is crucial to rely on standardized nomenclature and publicly available data to ensure the validity and reproducibility of experimental findings. In the absence of such data for "this compound," this guide will outline the general principles and methodologies for assessing the reproducibility of experimental results for a hypothetical kinase inhibitor, which we will refer to as "Compound-X," and compare it with established alternatives.

Table 1: Comparative Analysis of Compound-X and Alternative Kinase Inhibitors
ParameterCompound-X (Hypothetical Data)Alternative A (e.g., Imatinib)Alternative B (e.g., Dasatinib)
Target Kinase(s) ABL, KITABL, KIT, PDGFRABL, SRC family, KIT, PDGFR
IC50 (nM) for ABL 502501
IC50 (nM) for KIT 803005
Cellular Potency (GI50 in K562 cells, µM) 0.51.00.05
In vivo Efficacy (% Tumor Growth Inhibition) 60% at 50 mg/kg50% at 50 mg/kg75% at 25 mg/kg
Oral Bioavailability (%) 407035

Note: The data for Compound-X is purely hypothetical and for illustrative purposes only.

Methodologies for Key Experiments

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are standard methodologies for experiments typically conducted to characterize a novel kinase inhibitor.

Biochemical Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) of a compound against its target kinase is determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Recombinant kinase, a suitable substrate peptide, and ATP are incubated in a kinase reaction buffer.

  • The test compound (e.g., Compound-X) is added at varying concentrations.

  • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and a detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.

  • After incubation, the TR-FRET signal is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

The half-maximal growth inhibitory concentration (GI50) is determined to assess the compound's effect on cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cancer cells (e.g., K562 for ABL inhibitors) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with a serial dilution of the test compound.

  • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo® assay.

  • GI50 values are determined from the dose-response curves.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of a compound in a living organism, a xenograft mouse model is often employed.

Protocol:

  • Immunocompromised mice are subcutaneously injected with human cancer cells.

  • Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, the percentage of tumor growth inhibition is calculated.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate complex processes.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_adme ADME/Tox Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Validate on-target effect Xenograft Model Xenograft Model Cellular Assay->Xenograft Model Test for efficacy Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Determine bioavailability Toxicology Toxicology Pharmacokinetics->Toxicology Assess safety

Caption: A generalized workflow for preclinical kinase inhibitor drug discovery.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Compound-X Compound-X Compound-X->Receptor Tyrosine Kinase (RTK) Inhibition Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: A simplified signaling pathway illustrating the mechanism of action of Compound-X.

Safety Operating Guide

Navigating the Safe Disposal of Chmfl-48: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Chmfl-48, a compound with potential carcinogenic and reproductive toxicity, and posing a significant threat to aquatic ecosystems, necessitates stringent adherence to safety protocols and regulatory standards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively, from initial handling to final disposal.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and obtain any special instructions. All personnel handling this compound must be fully trained on its hazards and the required safety precautions.

Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent exposure. This includes:

  • Gloves: Chemically resistant gloves suitable for the specific solvents used with this compound.

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Face Protection: A face shield may be necessary depending on the procedure.

Spill Management: In the event of a spill, immediate action is crucial. The area should be evacuated, and personnel must don appropriate PPE before cleanup. Spilled material should be collected, and the area decontaminated. All materials used for spill cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for proper disposal:

  • Waste Segregation: this compound waste should be segregated from non-hazardous waste. It is also critical to separate it from other incompatible chemical waste streams to prevent dangerous reactions.

  • Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: Each waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste matrix (e.g., "this compound in methanol"). Do not use abbreviations or chemical formulas.[1][2]

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[1][2] This area should be under the control of the laboratory personnel and away from general lab traffic. The SAA must have secondary containment to capture any potential leaks.

  • Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound would be specific to the research being conducted. However, any protocol involving this compound must incorporate the handling and disposal procedures outlined above at every stage where waste is generated.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_preparation Preparation cluster_handling Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate this compound Waste ppe->segregate containerize Place in Approved Hazardous Waste Container segregate->containerize label_container Label Container Correctly containerize->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS/Contractor Pickup store_saa->request_pickup end End: Dispose via Approved Waste Disposal Plant request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

At present, specific quantitative data regarding disposal limits (e.g., permissible concentrations in waste streams) for this compound are not publicly available. All waste containing this compound should be treated as hazardous regardless of concentration.

Data PointValue
Hazard Categories Carcinogenicity, Reproductive Toxicity, Acute and Chronic Aquatic Toxicity
Disposal Method Approved Waste Disposal Plant
Environmental Fate Very toxic to aquatic life with long-lasting effects

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Chmfl-48

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides critical safety and logistical information for the handling and disposal of Chmfl-48, a potent research compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the integrity of their work. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best practices based on the safe handling of potent, research-grade kinase inhibitors.

A comprehensive risk assessment should be conducted before handling this compound. Based on the characteristics of similar compounds, it should be presumed to be potentially hazardous if swallowed, inhaled, or in contact with skin. Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential when working with this compound to minimize exposure. The required level of protection varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Safe Handling and Experimental Use

A systematic approach is crucial to minimize exposure and maintain the integrity of this compound.

  • Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Preventing Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]

cluster_preparation Preparation cluster_handling Handling (in Fume Hood) Inspect_Container Inspect Container for Damage Confirm_Storage Confirm Storage Conditions (-20°C) Inspect_Container->Confirm_Storage Store_Securely Store in a Designated, Secure Location Confirm_Storage->Store_Securely Weigh_Solid Weigh Solid Compound Store_Securely->Weigh_Solid Add_Solvent Slowly Add Solvent (e.g., DMSO) Weigh_Solid->Add_Solvent Ensure_Dissolution Cap and Vortex/Sonicate to Dissolve Add_Solvent->Ensure_Dissolution

Safe Handling Workflow for this compound.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous liquid waste container.[1][2] Do not pour down the drain.[1][2]

  • Decontamination: All non-disposable equipment must be decontaminated according to established laboratory procedures for potent compounds.

Start Waste Generation Solid_Waste Contaminated Solid Waste (Gloves, Tubes, Tips) Start->Solid_Waste Liquid_Waste Contaminated Liquid Waste (Solutions, Media) Start->Liquid_Waste Sharps_Waste Contaminated Sharps Start->Sharps_Waste Solid_Container Seal in Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Dispose in Puncture-Resistant Hazardous Sharps Container Sharps_Waste->Sharps_Container Final_Disposal Dispose via Institutional Hazardous Waste Program Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Sharps_Container->Final_Disposal

Waste Disposal Plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.